molecular formula C17H15N3O2 B8198348 MPT0G211

MPT0G211

Cat. No.: B8198348
M. Wt: 293.32 g/mol
InChI Key: BPDQUKCPNSRTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPT0G211 is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQUKCPNSRTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MPT0G211: A Deep Dive into its Mechanism of Action in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. Its profound cellular and genetic heterogeneity, coupled with the formidable blood-brain barrier, significantly hampers therapeutic efficacy. In the relentless pursuit of novel therapeutic strategies, epigenetic modifiers have emerged as a promising class of anti-cancer agents. Among these, histone deacetylase (HDAC) inhibitors have garnered considerable attention. This technical guide focuses on MPT0G211, a novel and highly selective histone deacetylase 6 (HDAC6) inhibitor, and elucidates its potential mechanism of action in the context of glioblastoma. While direct, comprehensive studies on this compound in glioblastoma are emerging, this document synthesizes available data on this compound, its close analogue MPT0B291, and the broader class of HDAC6 inhibitors to construct a detailed overview of its therapeutic potential.

Core Mechanism: Selective HDAC6 Inhibition

This compound is a potent small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Its enzymatic inhibitory concentration (IC50) against HDAC6 is a remarkable 0.291 nM.[1] Unlike pan-HDAC inhibitors, which target a broad spectrum of HDAC isoforms and can be associated with greater toxicity, the selectivity of this compound for HDAC6 suggests a more targeted therapeutic window with potentially fewer off-target effects.

HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin, cortactin, and Hsp90. By inhibiting the deacetylase activity of HDAC6, this compound is predicted to induce hyperacetylation of these key cytoplasmic proteins, thereby disrupting fundamental cellular processes that are often dysregulated in cancer, including cell motility, protein stability, and cell signaling.

Quantitative Data Summary

While specific quantitative data for this compound in glioblastoma cell lines is not yet widely published, the following table summarizes the enzymatic potency of this compound and the anti-glioma activity of the closely related HDAC inhibitor, MPT0B291. This data provides a strong rationale for the potential efficacy of this compound in glioblastoma.

CompoundTargetIC50 (Enzymatic Assay)Cell LineIC50 (Cell Viability)In Vivo ModelTumor Growth InhibitionReference
This compoundHDAC60.291 nM----[1]
MPT0B291Pan-HDAC (relative selectivity for HDAC6)-U-87MG (human glioma)Not specifiedU-87MG XenograftSignificant reduction at 25 mg/kg[2]
MPT0B291Pan-HDAC (relative selectivity for HDAC6)-C6 (rat glioma)Not specifiedC6 AllograftSignificant reduction at 25 mg/kg[2]

Signaling Pathways and Molecular Mechanisms

The anti-tumor activity of this compound in glioblastoma is likely mediated through the modulation of several critical signaling pathways. Based on the known functions of HDAC6 and the effects of other HDAC inhibitors in glioma, the following pathways are key targets.

Disruption of Cytoskeletal Dynamics and Cell Motility

HDAC6 plays a pivotal role in regulating the cytoskeleton through the deacetylation of α-tubulin and cortactin. Inhibition of HDAC6 by this compound is expected to lead to the hyperacetylation of these proteins.

  • α-tubulin hyperacetylation: This modification can alter microtubule stability and dynamics, which are crucial for cell division, migration, and invasion – hallmark features of glioblastoma.

  • Cortactin hyperacetylation: Cortactin is a key regulator of actin polymerization and the formation of invasive structures like invadopodia. Increased acetylation of cortactin disrupts its function, leading to a reduction in cell motility and invasion. Studies on this compound in breast cancer have demonstrated its ability to promote cortactin acetylation and inhibit the cofilin-F-actin pathway, thereby reducing cell motility.

MPT0G211_Cytoskeleton_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits acetyl_alpha_tubulin Acetylated α-tubulin acetyl_cortactin Acetylated Cortactin alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates cortactin Cortactin HDAC6->cortactin Deacetylates microtubule_dynamics Microtubule Dynamics alpha_tubulin->microtubule_dynamics acetyl_alpha_tubulin->microtubule_dynamics Alters actin_polymerization Actin Polymerization cortactin->actin_polymerization acetyl_cortactin->actin_polymerization Inhibits cell_motility Cell Motility & Invasion microtubule_dynamics->cell_motility actin_polymerization->cell_motility

This compound-mediated disruption of cytoskeletal dynamics.
Induction of Apoptosis via p53 Acetylation

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is modulated by post-translational modifications, including acetylation. HDACs can deacetylate p53, leading to its inactivation. The related compound, MPT0B291, has been shown to increase the acetylation and phosphorylation of p53 in glioma cells.[2] This leads to the transcriptional activation of pro-apoptotic genes such as PUMA, Bax, and Apaf1.[2] It is highly probable that this compound exerts a similar effect in glioblastoma.

MPT0G211_p53_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits p53 p53 HDACs->p53 Deacetylates acetyl_p53 Acetylated p53 (Active) p53->acetyl_p53 Acetylation pro_apoptotic_genes Pro-apoptotic Genes (PUMA, Bax, Apaf1) acetyl_p53->pro_apoptotic_genes Activates Transcription apoptosis Apoptosis pro_apoptotic_genes->apoptosis Induces

Induction of apoptosis by this compound through p53 acetylation.
Potential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in glioblastoma, promoting cell survival, proliferation, and therapeutic resistance. HDAC6 has been shown to interact with and stabilize Akt by deacetylating its chaperone, Hsp90. By inhibiting HDAC6, this compound can lead to the hyperacetylation of Hsp90, disrupting its interaction with Akt and promoting Akt degradation. This, in turn, would lead to the downregulation of the pro-survival PI3K/Akt pathway.

MPT0G211_PI3K_Akt_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits acetyl_Hsp90 Acetylated Hsp90 Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Akt Akt Hsp90->Akt Chaperones/Stabilizes acetyl_Hsp90->Akt Dissociates from Akt_degradation Akt Degradation acetyl_Hsp90->Akt_degradation Promotes PI3K_Akt_signaling PI3K/Akt Signaling Akt->PI3K_Akt_signaling Promotes Akt_degradation->PI3K_Akt_signaling Inhibits

Potential modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound in glioblastoma, based on standard protocols used for other HDAC inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate human glioblastoma cell lines (e.g., U-87MG, T98G) in 96-well plates at a density of 5 x 10³ cells per well in complete culture medium. Allow cells to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat glioblastoma cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-p53, anti-p-Akt, anti-total-Akt, anti-cleaved-caspase-3, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously or intracranially inject human glioblastoma cells (e.g., U-87MG) into immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., orally at a specified dose) and a vehicle control daily.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers. For intracranial models, monitor animal survival and neurological symptoms.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy cell_culture Glioblastoma Cell Lines (e.g., U-87MG, T98G) viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay western_blot Western Blot Analysis (Protein Expression & Post-translational Modifications) cell_culture->western_blot xenograft_model Glioblastoma Xenograft Model (Immunodeficient Mice) cell_culture->xenograft_model treatment This compound Treatment xenograft_model->treatment tumor_measurement Tumor Growth Measurement & Survival Analysis treatment->tumor_measurement

General experimental workflow for evaluating this compound.

Conclusion

This compound, as a highly selective and potent HDAC6 inhibitor, holds significant promise as a therapeutic agent for glioblastoma. Its proposed mechanisms of action, including the disruption of cytoskeletal dynamics to inhibit cell motility, the induction of apoptosis through p53 acetylation, and the potential downregulation of the pro-survival PI3K/Akt pathway, target key vulnerabilities of this aggressive cancer. While further studies are required to fully elucidate its efficacy and specific molecular effects in glioblastoma, the existing data on this compound and related compounds provide a strong foundation for its continued development. The experimental protocols outlined in this guide offer a framework for the rigorous preclinical evaluation of this compound, which will be crucial in translating this promising molecule into a clinical reality for glioblastoma patients.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of MPT0G211 in Regulating α-Tubulin Acetylation

This technical guide provides a comprehensive overview of this compound, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, and its critical role in the regulation of α-tubulin acetylation. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: this compound and the Significance of α-Tubulin Acetylation

This compound is a highly selective, orally active small molecule inhibitor of HDAC6.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. HDAC6 is a unique, predominantly cytoplasmic member of this family, with a distinct substrate specificity that includes non-histone proteins like α-tubulin, Hsp90, and cortactin.[3][4][5]

α-tubulin is a critical component of microtubules, which are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, migration, and intracellular transport.[6][7] The post-translational modification of α-tubulin, particularly the acetylation of the lysine 40 (K40) residue, is a key regulatory mechanism.[6][8] This modification is primarily regulated by the opposing activities of α-tubulin acetyltransferases (ATAT1) and histone deacetylase 6 (HDAC6).[9] Acetylation of α-tubulin is generally associated with stable microtubules and has been implicated in the regulation of microtubule dynamics and integrity.[6][9] Aberrant α-tubulin acetylation levels have been linked to various pathologies, including cancer and neurological disorders.[9]

Mechanism of Action: this compound as a Potent HDAC6 Inhibitor

This compound exerts its biological effects through the potent and selective inhibition of HDAC6. By binding to the catalytic domain of HDAC6, this compound blocks its deacetylase activity. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.[10] The accumulation of acetylated α-tubulin alters microtubule stability and function, thereby impacting downstream cellular processes.[11][12] this compound's high selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a promising therapeutic candidate.[1][10]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

Parameter Value Reference
HDAC6 IC50 0.291 nM[1][2][10]
Selectivity >1000-fold selective for HDAC6 over other HDAC isoforms[1][2][10]

Table 1: Potency and Selectivity of this compound

Signaling Pathways and Cellular Effects

The inhibition of HDAC6 by this compound triggers a cascade of downstream events stemming from the hyperacetylation of its substrates. These effects have significant implications for cancer biology and neurodegenerative diseases.

Impact on Microtubule Dynamics and Cell Motility

By increasing α-tubulin acetylation, this compound influences microtubule stability and dynamics.[11] This has a profound effect on cell migration, a crucial process in cancer metastasis. In triple-negative breast cancer (TNBC) cells, this compound-induced hyperacetylation of cortactin, another HDAC6 substrate, disrupts F-actin polymerization, leading to reduced cell motility.[13]

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits acetylated_alpha_tubulin Acetylated α-tubulin This compound->acetylated_alpha_tubulin leads to increase acetylated_cortactin Acetylated Cortactin This compound->acetylated_cortactin leads to increase alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates cortactin Cortactin HDAC6->cortactin deacetylates microtubule_stability Altered Microtubule Stability & Dynamics acetylated_alpha_tubulin->microtubule_stability f_actin Disrupted F-actin Polymerization acetylated_cortactin->f_actin cell_motility Decreased Cell Motility & Invasion microtubule_stability->cell_motility f_actin->cell_motility

This compound-mediated inhibition of HDAC6 and its effect on cell motility.

Role in Protein Homeostasis and Neuroprotection

In the context of neurodegenerative diseases like Alzheimer's, this compound has shown neuroprotective effects.[1] By inhibiting HDAC6, this compound increases the acetylation of Hsp90, a molecular chaperone.[1][2] This enhanced acetylation disrupts the interaction between HDAC6 and Hsp90, facilitating the proteasomal degradation of polyubiquitinated, hyperphosphorylated tau (p-tau), a hallmark of Alzheimer's disease.[1][2]

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits acetylated_Hsp90 Acetylated Hsp90 This compound->acetylated_Hsp90 leads to increase Hsp90 Hsp90 HDAC6->Hsp90 deacetylates p_tau Polyubiquitinated p-tau proteasomal_degradation Proteasomal Degradation of p-tau p_tau->proteasomal_degradation acetylated_Hsp90->p_tau promotes dissociation from neuroprotection Neuroprotection proteasomal_degradation->neuroprotection

Neuroprotective mechanism of this compound through Hsp90 acetylation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the role of this compound in regulating α-tubulin acetylation.

Western Blotting for Acetylated α-Tubulin

This protocol is used to determine the levels of acetylated α-tubulin in cells following treatment with this compound.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.

G cluster_0 Sample Preparation cluster_1 Immunoblotting cell_culture Cell Culture & Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection data_analysis Data Analysis detection->data_analysis Image Acquisition

Experimental workflow for Western blot analysis of α-tubulin acetylation.

In Vitro HDAC6 Enzymatic Assay

This assay is used to determine the IC50 value of this compound for HDAC6.

  • Reagents: Recombinant human HDAC6, acetylated α-tubulin peptide substrate, developer solution, and this compound.

  • Procedure:

    • Add recombinant HDAC6 to a microplate well.

    • Add serial dilutions of this compound or vehicle control.

    • Initiate the reaction by adding the acetylated peptide substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and add the developer solution.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of HDAC6 activity against the log concentration of this compound to determine the IC50 value.

Cell Migration Assay (Wound Healing)

This assay assesses the effect of this compound on cell motility.

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add media containing this compound or vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Therapeutic Implications

The ability of this compound to selectively inhibit HDAC6 and modulate α-tubulin acetylation has significant therapeutic potential in several diseases.

  • Oncology: By disrupting microtubule dynamics and cell motility, this compound shows promise in treating various cancers, particularly in inhibiting metastasis.[10][13] Its combination with other chemotherapeutic agents like doxorubicin and vincristine has shown synergistic anti-cancer effects in acute leukemia.[14][15]

  • Neurodegenerative Diseases: The neuroprotective effects of this compound, demonstrated by its ability to promote the clearance of pathological tau protein, make it a promising candidate for the treatment of Alzheimer's disease and other tauopathies.[1][2]

  • Peripheral Neuropathy: HDAC6 inhibitors have been shown to restore α-tubulin acetylation and ameliorate motor and sensory dysfunction in mouse models of Charcot-Marie-Tooth disease, suggesting a potential therapeutic avenue for this and other peripheral neuropathies.[16]

Conclusion

This compound is a potent and highly selective HDAC6 inhibitor that plays a crucial role in regulating α-tubulin acetylation. By increasing the acetylation of α-tubulin and other key non-histone proteins, this compound modulates critical cellular processes, including microtubule dynamics, cell motility, and protein homeostasis. The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

The Effect of MPT0G211 on Hsp90 Client Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme in cellular protein quality control. This technical guide delves into the core mechanism by which this compound induces the degradation of client proteins of the molecular chaperone Heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of Hsp90, disrupting its chaperone function and promoting the proteasomal degradation of its oncogenic client proteins. This guide provides a detailed overview of the signaling pathways, quantitative data on client protein degradation, and comprehensive experimental protocols for researchers investigating this promising anti-cancer strategy.

Core Mechanism: The Interplay of this compound, HDAC6, and Hsp90

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often dysregulated in cancer. Consequently, Hsp90 is a prime target for cancer therapy.

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates the acetylation status of several non-histone proteins, including Hsp90. The chaperone activity of Hsp90 is intricately regulated by post-translational modifications, with acetylation playing a pivotal role. HDAC6 removes acetyl groups from Hsp90, a process essential for its proper functioning.

This compound is a novel, potent, and highly selective inhibitor of HDAC6. By inhibiting HDAC6, this compound leads to the hyperacetylation of Hsp90. This hyperacetylation event disrupts the ATPase activity of Hsp90 and its ability to interact with client proteins and co-chaperones. The destabilized client proteins are then recognized by the cellular ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This targeted degradation of oncoproteins is a key mechanism behind the anti-cancer effects of this compound.[1]

This compound-Induced Degradation of Hsp90 Client Proteins

The primary Hsp90 client protein identified to be degraded following treatment with this compound is the serine/threonine kinase Aurora-A.[1] Overexpression of Aurora-A is implicated in the pathogenesis of various cancers, making it a valuable therapeutic target.

Data Presentation: Effect of this compound on Aurora-A Degradation
CompoundCell LineClient ProteinConcentrationTreatment TimeObserved EffectReference
This compoundMDA-MB-231 (human breast cancer)Aurora-ANot specifiedNot specifiedIncreased Hsp90 acetylation leading to dissociation from and proteasomal degradation of Aurora-A.[1]

To illustrate the typical concentration- and time-dependent degradation of an Hsp90 client protein following inhibition of the Hsp90 chaperone machinery, the following table presents quantitative data for the degradation of HER2, a well-known Hsp90 client protein, upon treatment with the Hsp90 inhibitor 17-AAG. This data serves as a representative example of the type of quantitative analysis that can be performed.

CompoundCell LineClient ProteinConcentrationTreatment Time% Degradation
17-AAGSKBr3 (human breast cancer)HER2100 nM0 h0%
17-AAGSKBr3 (human breast cancer)HER2100 nM4 h~25%
17-AAGSKBr3 (human breast cancer)HER2100 nM8 h~50%
17-AAGSKBr3 (human breast cancer)HER2100 nM16 h~75%
17-AAGSKBr3 (human breast cancer)HER2100 nM24 h>90%

This table is for illustrative purposes to demonstrate a typical experimental outcome for Hsp90 client protein degradation and does not represent data for this compound.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment designed to assess the degradation of an Hsp90 client protein, such as Aurora-A, in response to treatment with this compound.

Western Blot Analysis of Hsp90 Client Protein Degradation

Objective: To determine the effect of this compound on the protein levels of an Hsp90 client protein (e.g., Aurora-A) in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional, as a control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • PVDF membrane

  • Methanol

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Aurora-A

    • Mouse anti-α-Tubulin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow the cells to adhere overnight. c. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24 hours). For a control to confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.

  • Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF membrane. Activate the membrane with methanol for 1 minute before transfer.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against Aurora-A (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Quantification: a. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To probe for the loading control, the membrane can be stripped and re-probed with the anti-α-Tubulin or anti-GAPDH antibody, following steps 6b to 7b. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Aurora-A band to the corresponding loading control band.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced Hsp90 client protein degradation and the experimental workflow for its assessment.

MPT0G211_Signaling_Pathway cluster_inhibition Effect of this compound cluster_chaperone_cycle Hsp90 Chaperone Cycle cluster_degradation_pathway Proteasomal Degradation This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Ac_Hsp90 Acetylated Hsp90 (Inactive) Hsp90->Ac_Hsp90 Acetylation (Basal Level) Hsp90_Client_Complex Hsp90-Client Complex (Stable) Hsp90->Hsp90_Client_Complex Ac_Hsp90->Hsp90 Deacetylation Ac_Hsp90->Hsp90_Client_Complex Prevents Formation Client_Protein Hsp90 Client Protein (e.g., Aurora-A) Client_Protein->Hsp90_Client_Complex Ubiquitin Ubiquitin Client_Protein->Ubiquitin Ubiquitination Hsp90_Client_Complex->Client_Protein Dissociation Proteasome Proteasome Ubiquitin->Proteasome Targeting Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and degradation of client proteins.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., MDA-MB-231 with this compound) B 2. Protein Extraction (Lysis and Centrifugation) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis (Chemiluminescence & Densitometry) F->G

Caption: Workflow for assessing Hsp90 client protein degradation via Western blot.

Conclusion

This compound represents a promising therapeutic agent that targets the HDAC6-Hsp90 axis, a critical pathway for the survival of cancer cells. Its ability to induce the degradation of oncogenic Hsp90 client proteins, such as Aurora-A, through a well-defined mechanism of action provides a strong rationale for its further development. The technical information and protocols provided in this guide are intended to facilitate further research into the effects of this compound and other HDAC6 inhibitors on Hsp90-dependent cellular processes, ultimately contributing to the development of novel and effective cancer therapies.

References

Unveiling the Anti-Cancer Potential of MPT0G211: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a novel and potent small molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme.[1][2] Unlike pan-HDAC inhibitors which can be associated with toxicity, this compound exhibits high selectivity for HDAC6, making it a promising candidate for targeted cancer therapy.[3][4] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, efficacy in various cancer models, and synergistic effects with established chemotherapeutic agents. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6.[1][2] This inhibition leads to the hyperacetylation of HDAC6 substrates, including α-tubulin and cortactin, which in turn disrupts key cellular processes essential for cancer cell proliferation, migration, and survival.[1][5]

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound against HDAC6 is 0.291 nM, demonstrating its high potency.[2][4] The compound displays over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms.[2][4]

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but effective concentrations are in the low micromolar range.[1]
MCF-7Breast CancerNot explicitly stated, but effective concentrations are in the low micromolar range.[4]
HL-60Acute Myeloid LeukemiaNot explicitly stated, but synergistic effects are observed at concentrations of 0.3, 1, and 3 µM.[1]
MOLT-4Acute Lymphoblastic LeukemiaNot explicitly stated, but synergistic effects are observed at concentrations of 0.3, 1, and 3 µM.[1]

Note: While specific IC50 values for cell viability are not consistently reported in the provided search results, the effective concentrations used in the studies provide an indication of its potent anti-cancer activity in the low micromolar range.

In Vivo Efficacy: Xenograft Models
Cancer TypeXenograft ModelTreatmentOutcomeCitation
Triple-Negative Breast CancerMDA-MB-231 cells in miceThis compound (25 mg/kg, i.p., daily)Significantly reduced the number of lung nodules and lung weight.[2]
Acute Myeloid LeukemiaHL-60 cells in miceThis compound + DoxorubicinSignificantly potentiated the antitumor activity of Doxorubicin.[1]
Acute Lymphoblastic LeukemiaMOLT-4 cells in miceThis compound + VincristineExhibited significant antitumor activity.[1]

Experimental Protocols

Cell Culture

Human breast cancer cell lines (MDA-MB-231 and MCF-7) and human acute leukemia cell lines (HL-60 and MOLT-4) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis
  • Cell Lysis: Cells were treated with this compound and/or other compounds for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)
  • Cell Seeding: Cancer cells were seeded into the upper chamber of a Transwell insert with a porous membrane.

  • Chemoattractant: The lower chamber was filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Treatment: this compound was added to the upper chamber with the cells.

  • Incubation: The plate was incubated for a specified period to allow for cell migration.

  • Analysis: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained, and counted under a microscope.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) were used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells) was subcutaneously or orthotopically injected into the mice.

  • Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered with vehicle control, this compound, and/or other chemotherapeutic agents via appropriate routes (e.g., intraperitoneal injection).

  • Endpoint Analysis: At the end of the study, mice were euthanized, and tumors and relevant organs were excised for weight measurement, histological analysis, and further molecular studies.

Signaling Pathways and Experimental Workflows

This compound Mechanism in Triple-Negative Breast Cancer

MPT0G211_TNBC_Mechanism This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits Acetylated_Cortactin Acetylated Cortactin This compound->Acetylated_Cortactin promotes Acetylated_Hsp90 Acetylated Hsp90 This compound->Acetylated_Hsp90 promotes Cortactin Cortactin HDAC6->Cortactin deacetylates Hsp90 Hsp90 HDAC6->Hsp90 deacetylates F_Actin F-actin Polymerization Acetylated_Cortactin->F_Actin disrupts Cell_Migration Cell Migration F_Actin->Cell_Migration drives Aurora_A Aurora-A Acetylated_Hsp90->Aurora_A dissociates from Aurora_A_Degradation Aurora-A Degradation Aurora_A->Aurora_A_Degradation undergoes

Caption: this compound inhibits HDAC6, leading to increased acetylation of cortactin and Hsp90, which in turn disrupts F-actin polymerization and promotes Aurora-A degradation, ultimately inhibiting cell migration in triple-negative breast cancer.[1][5]

This compound Synergy with Doxorubicin in Acute Myeloid Leukemia

MPT0G211_DOXO_Synergy This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits Acetylated_Ku70 Acetylated Ku70 This compound->Acetylated_Ku70 promotes DNA_Damage DNA Damage This compound->DNA_Damage enhances Doxorubicin Doxorubicin Doxorubicin->DNA_Damage induces Ku70 Ku70 HDAC6->Ku70 deacetylates BAX BAX Ku70->BAX sequesters Acetylated_Ku70->BAX releases Mitochondria Mitochondria BAX->Mitochondria translocates to Apoptosis Apoptosis Mitochondria->Apoptosis initiates DNA_Damage->Apoptosis triggers

Caption: this compound enhances doxorubicin-induced apoptosis in AML by inhibiting HDAC6, leading to Ku70 acetylation, BAX release, and mitochondrial-mediated apoptosis.[1]

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Endpoint Endpoint Reached Tumor_Growth->Endpoint Treatment Treatment Administration (Vehicle, this compound, etc.) Randomization->Treatment Treatment->Tumor_Growth Analysis Tumor & Organ Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical workflow for assessing the in vivo efficacy of this compound using a cancer cell line xenograft model.

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor with significant anti-cancer properties demonstrated in both in vitro and in vivo models of various cancers, including triple-negative breast cancer and acute leukemia. Its ability to synergize with existing chemotherapeutic agents highlights its potential as a valuable component of combination therapies. The detailed mechanisms of action, involving the disruption of cell migration and the enhancement of apoptosis, provide a strong rationale for its continued investigation and clinical development. This technical guide summarizes the current knowledge on this compound and aims to facilitate further research into its therapeutic applications in oncology.

References

MPT0G211: A Selective HDAC6 Inhibitor for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant promise in various in vitro models of cancer and neurodegenerative diseases. This document provides a comprehensive technical overview of this compound's in vitro activity, including its inhibitory potency, selectivity profile, and effects on various cell lines. Detailed experimental protocols for key assays and visualizations of the core signaling pathways modulated by this compound are presented to facilitate further research and drug development efforts.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. HDAC6, a unique cytoplasmic member of the class IIb HDACs, is primarily involved in the deacetylation of non-histone substrates such as α-tubulin and Hsp90. Its role in protein folding, cell migration, and microtubule dynamics has made it an attractive therapeutic target for a range of diseases, including cancer and Alzheimer's disease. This compound has emerged as a promising selective inhibitor of HDAC6, exhibiting potent in vitro activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against HDAC6 and its effects on various cancer cell lines.

Table 1: Inhibitory Potency and Selectivity of this compound

TargetIC50 (nM)SelectivityReference
HDAC60.291>1000-fold vs. other HDAC isoforms[1][2]

Table 2: In Vitro Growth Inhibitory Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50/IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer16.19[1]
MCF-7Breast Cancer5.6[1]
HL-60Acute Myeloid Leukemia5.06
MOLT-4Acute Lymphoblastic Leukemia3.79

Core Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key signaling pathways, primarily stemming from its selective inhibition of HDAC6.

α-Tubulin Acetylation and Microtubule Dynamics

HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics. This has implications for cell motility and mitosis.[2]

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits alpha_tubulin α-Tubulin HDAC6->alpha_tubulin deacetylates acetylated_alpha_tubulin Acetylated α-Tubulin alpha_tubulin->acetylated_alpha_tubulin microtubule_stability ↑ Microtubule Stability acetylated_alpha_tubulin->microtubule_stability cell_motility ↓ Cell Motility microtubule_stability->cell_motility mitotic_arrest Mitotic Arrest microtubule_stability->mitotic_arrest

This compound's effect on α-tubulin acetylation and microtubule dynamics.
Hsp90 Acetylation and Tau Phosphorylation in Alzheimer's Disease Models

In the context of Alzheimer's disease, this compound has been shown to increase the acetylation of Hsp90 by inhibiting HDAC6. This disrupts the HDAC6/Hsp90 complex, leading to the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau. Additionally, this compound can inactivate GSK3β, a key kinase involved in tau phosphorylation.[1][3][4][5][6]

G cluster_this compound This compound Action cluster_hsp90 Hsp90 Pathway cluster_tau Tau Phosphorylation & Degradation cluster_gsk3b GSK3β Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits GSK3b GSK3β This compound->GSK3b inactivates Hsp90 Hsp90 HDAC6->Hsp90 deacetylates acetylated_Hsp90 Acetylated Hsp90 Hsp90->acetylated_Hsp90 HDAC6_Hsp90 HDAC6/Hsp90 Complex acetylated_Hsp90->HDAC6_Hsp90 disrupts p_tau Hyperphosphorylated Tau HDAC6_Hsp90->p_tau stabilizes ubiquitinated_p_tau Ubiquitinated p-Tau p_tau->ubiquitinated_p_tau proteasomal_degradation Proteasomal Degradation ubiquitinated_p_tau->proteasomal_degradation GSK3b->p_tau phosphorylates inactive_GSK3b Inactive GSK3β

This compound's dual mechanism in reducing tau hyperphosphorylation.
Ku70 Acetylation and Apoptosis in Leukemia

In acute leukemia cells, this compound induces apoptosis by increasing the acetylation of Ku70. Acetylated Ku70 dissociates from the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic pathway.[7]

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits Ku70 Ku70 HDAC6->Ku70 deacetylates acetylated_Ku70 Acetylated Ku70 Ku70->acetylated_Ku70 Ku70_Bax Ku70-Bax Complex acetylated_Ku70->Ku70_Bax disrupts Bax Bax Mitochondria Mitochondria Bax->Mitochondria translocates to Ku70_Bax->Bax releases Apoptosis Apoptosis Mitochondria->Apoptosis initiates

This compound-induced apoptosis via the Ku70-Bax pathway in leukemia.
Aurora-A/Cofilin-F-actin Pathway in Breast Cancer Metastasis

This compound has been shown to reduce the motility of triple-negative breast cancer (TNBC) cells. This is achieved by increasing the acetylation of cortactin and promoting the degradation of aurora-A kinase. The degradation of aurora-A leads to the inhibition of the cofilin-F-actin pathway, which is crucial for cell migration and invasion.[2]

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits AuroraA Aurora-A Kinase This compound->AuroraA promotes degradation Cortactin Cortactin HDAC6->Cortactin deacetylates acetylated_Cortactin Acetylated Cortactin Cortactin->acetylated_Cortactin Cell_Motility ↓ Cell Motility & Invasion acetylated_Cortactin->Cell_Motility Cofilin_F_actin Cofilin-F-actin Pathway AuroraA->Cofilin_F_actin activates Cofilin_F_actin->Cell_Motility

This compound's anti-metastatic effect via the Aurora-A/Cofilin-F-actin pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the activity of this compound.

HDAC6 Enzymatic Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer).

  • Add 25 µL of recombinant HDAC6 enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of developer solution to each well.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

G start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor add_inhibitor Add this compound/Vehicle to Plate prep_inhibitor->add_inhibitor add_enzyme Add HDAC6 Enzyme add_inhibitor->add_enzyme incubate1 Incubate (37°C, 15 min) add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (37°C, 60 min) add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate (37°C, 15 min) add_developer->incubate3 read_fluorescence Read Fluorescence incubate3->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the HDAC6 enzymatic assay.
Western Blot for α-Tubulin Acetylation

This protocol outlines the procedure to detect changes in α-tubulin acetylation in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HL-60, MDA-MB-231)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

G start Start cell_culture Cell Seeding & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End analysis->end

Workflow for Western blot analysis of acetylated α-tubulin.
Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate for the desired period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

G start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat with this compound cell_seeding->treatment incubation Incubate (e.g., 72h) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate (4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability end End calculate_viability->end

Workflow for the cell viability (MTT) assay.

Conclusion

This compound is a highly potent and selective HDAC6 inhibitor with significant in vitro activity against various cancer cell lines and in models of neurodegeneration. Its mechanism of action, centered on the hyperacetylation of HDAC6 substrates like α-tubulin and Hsp90, leads to the disruption of key cellular processes such as cell motility, protein degradation, and apoptosis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

MPT0G211: A Novel HDAC6 Inhibitor with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[1][2][3] By specifically targeting HDAC6, a cytoplasmic enzyme involved in protein quality control and microtubule dynamics, this compound offers a promising therapeutic strategy to combat the neurodegenerative processes associated with tauopathies. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the neuroprotective effects of this compound.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of HDAC6.[1][2] This leads to a cascade of downstream events that collectively mitigate the pathological hallmarks of Alzheimer's disease, particularly the hyperphosphorylation and aggregation of the tau protein. The key mechanistic steps are:

  • HDAC6 Inhibition: this compound potently and selectively inhibits the deacetylase activity of HDAC6.[1][3]

  • Hsp90 Hyperacetylation: Inhibition of HDAC6 leads to the hyperacetylation of one of its key substrates, the molecular chaperone Heat shock protein 90 (Hsp90).[1][2]

  • Disruption of HDAC6-Hsp90 Interaction: The increased acetylation of Hsp90 disrupts its interaction with HDAC6.[1][2]

  • Enhanced Ubiquitination and Degradation of Phosphorylated Tau: The altered Hsp90 chaperone activity facilitates the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau (p-tau).[1][2]

  • Modulation of Tau Kinase Activity: this compound also influences the activity of key tau kinases. It promotes the inactivating phosphorylation of Glycogen Synthase Kinase-3β (GSK3β) at Ser9 via the activation of the Akt signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency, selectivity, and efficacy of this compound.

ParameterValueReference(s)
HDAC6 IC50 0.291 nM[1][3]
Selectivity vs. other HDACs >1000-fold[1][3]
Table 1: In Vitro Activity of this compound
Animal ModelTreatment RegimenKey FindingsReference(s)
Alzheimer's Disease Mouse Model 50 mg/kg, oral administration, daily for 3 monthsSignificantly ameliorated spatial memory impairment.[3]
Table 2: In Vivo Efficacy of this compound
AssayCell LinesThis compound ConcentrationOutcomeReference(s)
Tau Phosphorylation (Ser396) SH-SY5Y, Neuro-2a0.1 µMSignificant inhibition of tau phosphorylation.[3]
GSK3β Inactivation (p-GSK3β Ser9) SH-SY5Y0.1 µMSignificant increase in inactivating phosphorylation.[1]
Hsp90 Acetylation SH-SY5Y, Neuro-2a0.1 - 1 µMConcentration-dependent increase in α-tubulin and Hsp90 acetylation.[1]
Table 3: Cellular Activity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the neuroprotective effects of this compound.

MPT0G211_Mechanism_of_Action This compound This compound HDAC6 HDAC6 Inhibition This compound->HDAC6 Akt Akt Activation This compound->Akt Ac_Hsp90 Increased Acetylated Hsp90 HDAC6->Ac_Hsp90 Hsp90_HDAC6 Decreased Hsp90-HDAC6 Binding Ac_Hsp90->Hsp90_HDAC6 Ub_pTau Increased Ubiquitination of Phosphorylated Tau Hsp90_HDAC6->Ub_pTau Degradation Proteasomal Degradation of Phosphorylated Tau Ub_pTau->Degradation Neuroprotection Neuroprotection Degradation->Neuroprotection pGSK3b Increased p-GSK3β (Ser9) (Inactive) Akt->pGSK3b pTau Decreased Tau Phosphorylation pGSK3b->pTau pTau->Neuroprotection

This compound Mechanism of Action

Western_Blot_Workflow start Cell Culture (e.g., SH-SY5Y) treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-tau, anti-ac-Hsp90) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Western Blotting Workflow

In_Vivo_Study_Workflow animal_model Alzheimer's Disease Mouse Model treatment This compound or Vehicle (Oral Gavage) animal_model->treatment behavioral_testing Morris Water Maze treatment->behavioral_testing tissue_collection Brain Tissue Collection behavioral_testing->tissue_collection biochemical_analysis Immunohistochemistry Western Blotting tissue_collection->biochemical_analysis data_analysis Statistical Analysis biochemical_analysis->data_analysis

In Vivo Study Workflow

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y and mouse neuroblastoma Neuro-2a cells are commonly used.[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 0.1 µM) for a specified duration (e.g., 24 hours).[3]

Western Blotting for Protein Phosphorylation and Acetylation
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total tau, phosphorylated tau (e.g., at Ser396), acetylated Hsp90, total Hsp90, phospho-GSK3β (Ser9), total GSK3β, phospho-Akt, total Akt, and a loading control (e.g., β-actin). Subsequently, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Protein-Protein Interactions
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: Cell lysates are incubated with an antibody against the protein of interest (e.g., Hsp90 or HDAC6) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

  • Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.

  • Western Blot Analysis: The eluted proteins are analyzed by western blotting to detect interacting partners.

In Vivo Alzheimer's Disease Model and Behavioral Testing
  • Animal Model: A triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) is often utilized.[1]

  • Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg) daily for a defined period (e.g., 3 months).[3]

  • Morris Water Maze:

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

    • Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room.

    • Data Collection: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (with the platform removed).

    • Analysis: A significant reduction in escape latency and an increase in time spent in the target quadrant in the this compound-treated group compared to the vehicle-treated group indicates an amelioration of spatial memory deficits.

Ubiquitination Assay
  • Cell Treatment: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lysates are subjected to immunoprecipitation using an antibody against phosphorylated tau.

  • Western Blot Analysis: The immunoprecipitated samples are then analyzed by western blotting using an antibody against ubiquitin to detect the polyubiquitination of phosphorylated tau.

Conclusion

This compound represents a promising, highly selective HDAC6 inhibitor with a clear mechanism of action that addresses key pathological features of Alzheimer's disease. Its ability to reduce tau hyperphosphorylation and promote the degradation of toxic tau species, coupled with its oral bioavailability and brain permeability, makes it a compelling candidate for further development as a neuroprotective agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Foundational Research on the Cellular Targets of MPT0G211: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: MPT0G211 is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Foundational research has identified its therapeutic potential across multiple disease areas, primarily in oncology and neurodegenerative disorders. This document provides an in-depth technical overview of the primary cellular target of this compound, its mechanism of action, and the key signaling pathways it modulates. Quantitative data from preclinical studies are summarized, and detailed protocols for pivotal experiments are provided to support further research and development.

Primary Cellular Target: Histone Deacetylase 6 (HDAC6)

The principal cellular target of this compound is HDAC6, a unique, cytoplasm-predominant, class IIb histone deacetylase. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates include non-histone proteins such as α-tubulin, Hsp90, cortactin, and Ku70, making it a key regulator of cytoplasmic processes.[1][2][3] this compound exhibits high potency and remarkable selectivity for HDAC6.

Target Selectivity and Potency

This compound demonstrates nanomolar potency against HDAC6 and a wide therapeutic window, showing significantly higher selectivity for HDAC6 over other HDAC isoforms.[2] This high degree of selectivity minimizes off-target effects, particularly those associated with the inhibition of nuclear HDACs, such as histone hyperacetylation.

Parameter Value Reference
Target Enzyme HDAC6[1][4][5]
IC50 Value 0.291 nM[2]
Selectivity >1000–42,000-fold vs. other HDAC classes[2]
Biomarkers of HDAC6 Inhibition

A primary and reliable biomarker for this compound's activity is the hyperacetylation of its substrate, α-tubulin. In numerous in vitro studies, treatment with this compound leads to a dose-dependent increase in acetylated α-tubulin.[5] Crucially, even at high concentrations, this compound does not affect the acetylation status of nuclear proteins like histone H3 and H4, confirming its cytoplasmic, HDAC6-selective mechanism of action.[5]

Signaling Pathways and Mechanisms of Action

This compound's inhibition of HDAC6 triggers distinct downstream signaling events depending on the cellular context, leading to various therapeutic effects.

Anti-Metastatic Activity in Triple-Negative Breast Cancer (TNBC)

In TNBC models, this compound impedes cancer cell migration and invasion by disrupting cytoskeletal dynamics.[4] Inhibition of HDAC6 by this compound leads to the hyperacetylation of two key substrates: Hsp90 and cortactin. Acetylation of Hsp90 causes the dissociation and subsequent proteasomal degradation of its client protein, aurora-A kinase.[4] Simultaneously, increased cortactin acetylation and downregulation of the cofilin-F-actin pathway disrupt F-actin polymerization, a critical process for cell motility.[4]

G cluster_drug Drug Action cluster_pathway Cellular Pathway in TNBC This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Hsp90 Hsp90 Acetylation ↑ This compound->Hsp90 Promotes Cortactin Cortactin Acetylation ↑ This compound->Cortactin Promotes Cofilin Cofilin Pathway Inhibition This compound->Cofilin Inhibits AuroraA Aurora-A Degradation ↑ Hsp90->AuroraA Leads to Metastasis Cell Migration & Metastasis ↓ AuroraA->Metastasis Actin F-Actin Polymerization Disruption Cortactin->Actin Leads to Cofilin->Actin Leads to Actin->Metastasis

This compound mechanism in suppressing TNBC metastasis.
Neuroprotective Effects in Alzheimer's Disease Models

In the context of Alzheimer's disease, this compound demonstrates a dual neuroprotective mechanism. First, it enhances the degradation of hyperphosphorylated tau (p-tau) proteins.[1] By inhibiting HDAC6, this compound increases Hsp90 acetylation, which disrupts the HDAC6-Hsp90 chaperone complex and facilitates the ubiquitination and subsequent proteasomal degradation of p-tau.[1][2] Second, this compound inhibits the phosphorylation of tau by inactivating Glycogen Synthase Kinase-3β (GSK3β) through the Akt signaling pathway.[1][2]

G cluster_degradation P-Tau Degradation Pathway cluster_phosphorylation P-Tau Phosphorylation Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Hsp90 Hsp90 Acetylation ↑ This compound->Hsp90 Promotes Akt Akt Phosphorylation ↑ This compound->Akt Binding HDAC6-Hsp90 Binding ↓ Hsp90->Binding Ubiquitination P-Tau Ubiquitination ↑ Binding->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Outcome Ameliorated Tauopathy & Cognitive Deficits Degradation->Outcome GSK3b GSK3β (Inactive) ↑ Akt->GSK3b Phospho Tau Phosphorylation ↓ GSK3b->Phospho Phospho->Outcome G cluster_combo Combination Therapy (AML) cluster_pathway Cellular Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Ku70_acetyl Acetylated Ku70 This compound->Ku70_acetyl Promotes Acetylation Doxo Doxorubicin DNA_damage DNA Damage Doxo->DNA_damage Induces Ku70_complex Ku70-Bax Complex HDAC6->Ku70_complex Maintains Bax Free BAX Ku70_acetyl->Bax Releases Mito Mitochondria Bax->Mito Translocates to Apoptosis Apoptosis Mito->Apoptosis Triggers DNA_damage->Apoptosis Contributes to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture (e.g., HL-60, U251) Plating 2. Cell Plating (Plates or Flasks) Culture->Plating Treatment 3. Treatment (this compound ± Other Agents) Plating->Treatment Incubation 4. Incubation (Defined Time Period) Treatment->Incubation Harvest 5. Cell Harvesting (Lysis or Fixation) Incubation->Harvest Assay 6. Downstream Assay Harvest->Assay Data 7. Data Acquisition & Analysis Assay->Data Quantitative Qualitative WB Western Blot Assay->WB MTT MTT / Viability Assay->MTT CoIP Co-IP Assay->CoIP Flow Flow Cytometry Assay->Flow

References

Methodological & Application

Application Notes and Protocols for MPT0G211 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily localized in the cytoplasm. Unlike other HDACs, which mainly target histone proteins to regulate gene expression, HDAC6 has a broader range of non-histone substrates. This unique substrate profile makes HDAC6 a compelling therapeutic target in oncology. This compound has demonstrated significant anti-cancer activity in various cancer cell lines by modulating key cellular processes including apoptosis, cell cycle progression, and cell migration. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects through the selective inhibition of HDAC6, leading to the hyperacetylation of its substrate proteins. This targeted action disrupts several critical signaling pathways involved in cancer cell survival and metastasis. Key mechanisms include:

  • Induction of Apoptosis: this compound promotes apoptosis by increasing the acetylation of Ku70. This modification disrupts the interaction between Ku70 and the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic cascade.[1][2][3][4]

  • Cell Cycle Arrest: The compound can induce cell cycle arrest, often at the G2/M phase, by affecting microtubule dynamics and through the degradation of key cell cycle regulators like Aurora A kinase.[1][5][6]

  • Inhibition of Cell Migration and Invasion: this compound impedes cancer cell motility by increasing the acetylation of α-tubulin and cortactin. Hyperacetylation of these proteins disrupts the stability and dynamics of the cytoskeleton, particularly the F-actin network, which is crucial for cell movement. This is achieved in part by inhibiting the cofilin-F-actin pathway.[7][8][9][10][11]

  • Disruption of Chaperone Activity: this compound leads to the hyperacetylation of heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability of numerous oncoproteins. Acetylation of Hsp90 impairs its chaperone function, leading to the degradation of client proteins such as Aurora A, which are often overexpressed in cancer.[7][12][13]

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound across various human cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue (µM)Incubation Time (hrs)
NCI-H929Multiple MyelomaSRBGI509.1448
RPMI-8226Multiple MyelomaSRBGI507.4948
U-266Multiple MyelomaSRBGI5040.6148
MDA-MB-231Triple-Negative Breast CancerNot SpecifiedGI5016.19Not Specified
MCF-7Breast CancerNot SpecifiedGI505.6Not Specified
HL-60Acute Myeloid LeukemiaNot SpecifiedIC505.06Not Specified
MOLT-4Acute Lymphoblastic LeukemiaNot SpecifiedIC503.79Not Specified

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

Cell LineCancer TypeCombination AgentEffect
HL-60Acute Myeloid LeukemiaDoxorubicinSynergistic cytotoxicity
MOLT-4Acute Lymphoblastic LeukemiaVincristineSynergistic cytotoxicity
MDA-MB-231Triple-Negative Breast CancerPaclitaxelEnhanced inhibition of cell migration

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.[14][15][16][17][18]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on absorbent paper and allow to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the concentration of this compound.

Western Blot Analysis

This protocol is used to detect changes in the expression and post-translational modifications (acetylation) of proteins in response to this compound treatment.[19][20][21][22]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated α-tubulin, anti-α-tubulin, anti-acetylated Ku70, anti-Ku70, anti-Hsp90, anti-Aurora A, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.[23][24][25][26]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assays

Materials:

  • Cancer cell lines

  • Culture plates (e.g., 6-well or 12-well)

  • Sterile 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a culture plate and grow until they form a confluent monolayer.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain (0.1%)

Procedure:

  • Cell Preparation: Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound. Add 100-200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with 0.1% crystal violet for 20 minutes.

  • Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope. To quantify, elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm.

Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays In Vitro Assays cluster_endpoints Data Endpoints start Start with Cancer Cell Lines treatment Treat with this compound (various concentrations and times) start->treatment cytotoxicity Cytotoxicity Assay (SRB) treatment->cytotoxicity western_blot Western Blot (Protein Expression & Acetylation) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle migration Cell Migration Assays (Wound Healing/Transwell) treatment->migration gi50 Determine GI50/IC50 cytotoxicity->gi50 protein_levels Analyze Protein Levels (e.g., Acetyl-Tubulin, Cleaved Caspase-3) western_blot->protein_levels cycle_dist Quantify Cell Cycle Distribution cell_cycle->cycle_dist migration_rate Measure Migration/ Invasion Rate migration->migration_rate conclusion Evaluate Anti-Cancer Efficacy and Mechanism gi50->conclusion protein_levels->conclusion cycle_dist->conclusion migration_rate->conclusion

Caption: Experimental workflow for evaluating this compound.

G cluster_apoptosis This compound-Induced Apoptosis Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits Ac_Ku70 Acetylated Ku70 This compound->Ac_Ku70 promotes acetylation Ku70 Ku70 HDAC6->Ku70 deacetylates Bax Bax Ku70->Bax sequesters Ac_Ku70->Bax releases Mitochondria Mitochondria Bax->Mitochondria translocates to Apoptosis Apoptosis Mitochondria->Apoptosis initiates

Caption: this compound-induced apoptosis signaling pathway.

G cluster_migration This compound-Mediated Inhibition of Cell Migration cluster_tubulin Microtubule Dynamics cluster_actin Actin Cytoskeleton This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits ac_alpha_tubulin Acetylated α-Tubulin This compound->ac_alpha_tubulin promotes ac_cortactin Acetylated Cortactin This compound->ac_cortactin promotes alpha_tubulin α-Tubulin HDAC6->alpha_tubulin deacetylates cortactin Cortactin HDAC6->cortactin deacetylates microtubule_stability Increased Microtubule Stability ac_alpha_tubulin->microtubule_stability cell_migration Reduced Cell Migration and Invasion microtubule_stability->cell_migration cofilin_pathway Inhibition of Cofilin-F-actin Pathway ac_cortactin->cofilin_pathway cofilin_pathway->cell_migration

Caption: Inhibition of cell migration by this compound.

References

Application Notes and Protocols for MPT0G211 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1] By selectively targeting HDAC6, this compound modulates the acetylation of key non-histone protein substrates such as α-tubulin, Hsp90, and cortactin. This targeted action disrupts crucial cellular processes in cancer cells, including protein folding, cell migration, and cell division, ultimately leading to apoptosis and inhibition of tumor growth.[1][2] These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols and a summary of its efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, triggering a cascade of downstream events that are detrimental to cancer cell survival and proliferation.

  • Disruption of Protein Homeostasis: this compound-mediated Hsp90 acetylation disrupts its chaperone function, leading to the degradation of client proteins that are critical for cancer cell survival and growth.[2][3]

  • Induction of Apoptosis: In acute myeloid leukemia cells, this compound has been shown to increase the acetylation of Ku70, a protein involved in DNA repair. This leads to the release of the pro-apoptotic protein BAX, thereby promoting programmed cell death.[2][4]

  • Inhibition of Cell Motility and Metastasis: By increasing the acetylation of cortactin and α-tubulin, this compound disrupts the dynamics of the actin cytoskeleton and microtubules. This interference with cellular machinery essential for cell movement has been shown to significantly reduce cancer cell migration and metastasis.[2]

  • Cell Cycle Arrest: The co-treatment of this compound with agents like vincristine can alter microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]

Data Presentation: Efficacy of this compound in Mouse Xenograft Models

The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.

Cancer TypeCell LineMouse StrainThis compound Dose and AdministrationCombination AgentKey Findings
Triple-Negative Breast CancerMDA-MB-231SCID mice25 mg/kg, i.p., dailyN/ASignificantly reduced the number of lung nodules and lung weight.[3]
Acute Lymphoblastic LeukemiaMOLT-4N/AN/AVincristineCo-treatment exhibited significant antitumor activity.[2]
Acute Myeloid LeukemiaHL-60N/AN/ADoxorubicinCombination treatment significantly delayed tumor growth.[2][4]

N/A: Not explicitly available in the searched literature.

Experimental Protocols

General Protocol for Establishing Subcutaneous Xenograft Tumor Models

This protocol provides a general framework for establishing subcutaneous xenograft tumors in mice. Specific cell numbers and timelines may need to be optimized for different cell lines.[5]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MOLT-4)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., SCID, NSG), 4-6 weeks old

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep cells on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using a standardized and approved protocol.

    • Clean the injection site (typically the flank) with an alcohol wipe.

    • Using a 1 mL syringe with a 27-30 gauge needle, inject the cell suspension subcutaneously.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Initiation of Treatment:

    • Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin administration of this compound and/or other therapeutic agents according to the study design.

Protocol for this compound Administration in a Triple-Negative Breast Cancer Xenograft Model

This protocol is based on a study using the MDA-MB-231 cell line.[3]

Study Design:

  • Cell Line: MDA-MB-231

  • Mouse Strain: Female SCID mice

  • Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.

  • Treatment Groups:

    • Vehicle control (e.g., DMSO, saline)

    • This compound (25 mg/kg)

  • Administration: Intraperitoneal (i.p.) injection, once daily.

  • Endpoint: Evaluation of primary tumor growth and assessment of lung metastasis.

Procedure:

  • Establish subcutaneous MDA-MB-231 xenografts as described in the general protocol.

  • Once tumors are established, begin daily intraperitoneal injections of this compound (25 mg/kg) or vehicle.

  • Monitor tumor growth and animal health throughout the study.

  • At the end of the study, euthanize the mice and excise the primary tumors and lungs.

  • Weigh the lungs and count the number of metastatic nodules on the lung surface to assess the anti-metastatic effect of this compound.

Protocol for this compound Combination Therapy in an Acute Leukemia Xenograft Model

This protocol outlines a combination therapy approach in a MOLT-4 acute lymphoblastic leukemia xenograft model.[2]

Study Design:

  • Cell Line: MOLT-4

  • Mouse Strain: Immunocompromised mice (specific strain not detailed in the abstract)

  • Tumor Implantation: Subcutaneous or intravenous injection of MOLT-4 cells.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Vincristine alone

    • This compound + Vincristine

  • Administration: Specific routes and schedules for this compound and vincristine need to be optimized based on preliminary studies.

  • Endpoint: Measurement of tumor growth inhibition and monitoring of animal survival.

Procedure:

  • Establish MOLT-4 xenografts in immunocompromised mice.

  • Once tumors are established, randomize mice into the four treatment groups.

  • Administer this compound and vincristine according to the predetermined schedule and routes.

  • Monitor tumor volume and body weight regularly.

Visualizations

Signaling Pathways of this compound

MPT0G211_Signaling cluster_substrates HDAC6 Substrates cluster_effects Cellular Effects This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Ku70 Ku70 HDAC6->Ku70 Deacetylation Cortactin Cortactin HDAC6->Cortactin Deacetylation Microtubule_Stability ↑ Microtubule Stability alpha_tubulin->Microtubule_Stability Acetylation Protein_Degradation ↑ Client Protein Degradation Hsp90->Protein_Degradation Acetylation Apoptosis ↑ Apoptosis Ku70->Apoptosis Acetylation (releases Bax) Actin_Dynamics ↓ Altered Actin Dynamics Cortactin->Actin_Dynamics Acetylation Cell_Motility ↓ Cell Motility & Metastasis Microtubule_Stability->Cell_Motility Tumor_Growth ↓ Tumor Growth Protein_Degradation->Tumor_Growth Apoptosis->Tumor_Growth Actin_Dynamics->Cell_Motility Cell_Motility->Tumor_Growth

Caption: this compound inhibits HDAC6, leading to hyperacetylation of substrates and anti-tumor effects.

Experimental Workflow for this compound in a Xenograft Model

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Data_Collection 7. Tumor Volume Measurement Treatment->Data_Collection Endpoint_Analysis 8. Endpoint Analysis (e.g., Metastasis) Data_Collection->Endpoint_Analysis Results 9. Evaluation of Anti-Tumor Efficacy Endpoint_Analysis->Results

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

References

Application Notes and Protocols: MPT0G211 and Doxorubicin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synergistic effects and mechanistic rationale for combining MPT0G211, a novel and selective Histone Deacetylase 6 (HDAC6) inhibitor, with the conventional chemotherapeutic agent doxorubicin. The provided protocols are based on preclinical studies in human acute leukemia cell lines and offer a framework for further investigation into this promising combination therapy.

Introduction

Doxorubicin is a widely used anthracycline antibiotic for treating various cancers, including acute leukemia. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical utility is often limited by significant side effects and the development of drug resistance.[4][5]

This compound is a potent and highly selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein folding, cell migration, and microtubule dynamics.[6][7][8] Notably, HDAC6 is often overexpressed in acute leukemia, making it a compelling therapeutic target.[4][9] Preclinical evidence strongly suggests that combining this compound with doxorubicin results in a synergistic anticancer effect, offering a potential strategy to enhance therapeutic efficacy and overcome resistance.[2][4]

Mechanism of Synergistic Action

The combination of this compound and doxorubicin exhibits a multi-faceted synergistic effect in acute myeloid leukemia (AML) cells.[1][2] Doxorubicin induces DNA damage, triggering a DNA damage response (DDR).[1][4] this compound potentiates the cytotoxic effects of doxorubicin through the following mechanisms:

  • Enhanced DNA Damage Response: The combination therapy leads to a more pronounced DNA damage response compared to either agent alone.[2][4]

  • Acetylation of Ku70 and Apoptosis Induction: this compound, by inhibiting HDAC6, increases the acetylation of Ku70, a key protein in the non-homologous end-joining (NHEJ) DNA repair pathway.[1] Acetylated Ku70 releases the pro-apoptotic protein BAX, which then translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[1]

This synergistic interaction ultimately leads to G2/M phase cell cycle arrest and a significant increase in apoptosis in cancer cells.[3]

Quantitative Data Summary

The synergistic effects of this compound and doxorubicin have been quantified in various human acute leukemia cell lines. The data below is summarized from studies on HL-60 (acute promyelocytic leukemia) and MV4-11 (acute myelomonocytic leukemia) cells.

Table 1: In Vitro Synergism of this compound and Doxorubicin in Leukemia Cell Lines

Cell LineDrug CombinationCombination Index (CI) Value*Effect
HL-60This compound (0.3, 1, 3 µM) + Doxorubicin (various concentrations)< 1Synergism
MV4-11This compound + Doxorubicin< 1Synergism

*CI values were determined using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Table 2: Effect of this compound and Doxorubicin Combination on Cell Cycle Distribution in HL-60 Cells

Treatment (48h)% of Cells in Sub-G1 Phase (Apoptosis)% of Cells in G2/M Phase
ControlBaselineBaseline
This compound (3 µM)IncreasedSlight Increase
Doxorubicin (0.1 µM)IncreasedIncreased
This compound (3 µM) + Doxorubicin (0.1 µM)Significantly IncreasedSignificantly Increased

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and doxorubicin.

Protocol 1: Cell Viability and Synergy Analysis (MTT Assay and Combination Index)

Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination, and to quantify their synergistic interaction.

Materials:

  • Human acute leukemia cell lines (e.g., HL-60, MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound, doxorubicin, or a combination of both at a constant ratio for 48 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the Combination Index (CI) using specialized software (e.g., CompuSyn) based on the dose-effect data.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: To assess the effect of the combination therapy on cell cycle progression.

Materials:

  • Treated and untreated cells from Protocol 1

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after 48 hours of treatment and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis for Apoptosis Markers

Objective: To investigate the molecular mechanism of apoptosis induced by the combination therapy.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: Caspase-3, Caspase-8, Caspase-9, PARP, γ-H2AX, Acetyl-α-tubulin, Acetyl-Ku70, BAX, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human acute leukemia cells (e.g., HL-60)

  • Matrigel

  • This compound (formulated for in vivo use)

  • Doxorubicin (formulated for in vivo use)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HL-60 cells mixed with Matrigel into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups: Vehicle control, this compound alone, Doxorubicin alone, and this compound + Doxorubicin.

  • Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for doxorubicin).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizations

Signaling Pathway of this compound and Doxorubicin Synergism

MPT0G211_Doxorubicin_Synergy cluster_dox Doxorubicin Action cluster_mpt This compound Action cluster_apoptosis Cellular Outcome Dox Doxorubicin DNA_damage DNA Damage Dox->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Apoptosis Apoptosis DDR->Apoptosis MPT This compound HDAC6 HDAC6 MPT->HDAC6 Ac_Ku70 Acetylated Ku70 MPT->Ac_Ku70 Increased Acetylation Ku70 Ku70 HDAC6->Ku70 Deacetylation BAX BAX Ac_Ku70->BAX Release Mito Mitochondria BAX->Mito CytoC Cytochrome c release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: Synergistic mechanism of this compound and doxorubicin leading to apoptosis.

Experimental Workflow for In Vitro Synergy Assessment

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Leukemia Cells (e.g., HL-60) treatment Treat with this compound, Doxorubicin, or Combination for 48h start->treatment MTT Cell Viability (MTT Assay) treatment->MTT Flow Cell Cycle Analysis (Flow Cytometry) treatment->Flow WB Protein Expression (Western Blot) treatment->WB CI Calculate Combination Index (CI) MTT->CI Cycle Quantify Cell Cycle Phases Flow->Cycle Protein Analyze Apoptosis Marker Levels WB->Protein synergy Determine Synergy CI->synergy Cycle->synergy Protein->synergy

Caption: Workflow for assessing the in vitro synergy of this compound and doxorubicin.

In Vivo Xenograft Study Workflow

In_Vivo_Workflow cluster_treatment Treatment Phase cluster_analysis Post-Study Analysis start Implant Leukemia Cells in Immunocompromised Mice tumor_growth Allow Tumor Establishment (100-200 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Drugs: - Vehicle - this compound - Doxorubicin - Combination randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor endpoint Study Endpoint monitor->endpoint analysis Analyze Tumor Growth Inhibition and Perform Ex Vivo Studies endpoint->analysis conclusion Evaluate In Vivo Efficacy analysis->conclusion

References

Application Notes and Protocols for MPT0G211 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo efficacy studies of MPT0G211, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The protocols outlined below are designed for preclinical evaluation of this compound in oncology and neurodegenerative disease models.

Introduction to this compound

This compound is a novel, orally active small molecule that selectively inhibits HDAC6 with high potency (IC50 = 0.291 nM), demonstrating over 1000-fold selectivity against other HDAC isoforms.[1] Its mechanism of action revolves around the inhibition of HDAC6, leading to the hyperacetylation of its substrates, including α-tubulin, Hsp90, and cortactin. This modulation affects various cellular processes, making this compound a promising therapeutic candidate for multiple diseases.

In oncology , this compound has been shown to inhibit tumor growth and metastasis in various cancer models, including triple-negative breast cancer, multiple myeloma, glioblastoma, and acute leukemia.[2][3] Its anti-cancer effects are attributed to the disruption of microtubule dynamics, degradation of key oncogenic proteins, and induction of apoptosis.[2][3][4]

In neurodegenerative diseases , such as Alzheimer's disease (AD), this compound has demonstrated neuroprotective effects. It has been shown to ameliorate tau hyperphosphorylation and improve cognitive deficits in preclinical AD models.[1][5] The underlying mechanism involves the enhancement of acetylated Hsp90, leading to the ubiquitination and degradation of phosphorylated tau.[5] this compound can cross the blood-brain barrier, a crucial property for treating central nervous system disorders.[1][5]

This compound Signaling Pathways

The primary mechanism of this compound is the inhibition of HDAC6, which leads to distinct downstream effects depending on the cellular context.

MPT0G211_Oncology_Pathway cluster_tubulin Microtubule Dynamics cluster_hsp90 Protein Stability cluster_cortactin Cell Motility cluster_apoptosis Apoptosis Induction This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits aTubulin α-tubulin HDAC6->aTubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Ku70 Ku70 HDAC6->Ku70 Deacetylates Ac_aTubulin Acetylated α-tubulin aTubulin->Ac_aTubulin Acetylation Increased Microtubule Microtubule Instability Ac_aTubulin->Microtubule Ac_Hsp90 Acetylated Hsp90 Hsp90->Ac_Hsp90 Acetylation Increased OncogenicProteins Oncogenic Client Proteins (e.g., Aurora-A) Ac_Hsp90->OncogenicProteins Dissociates from Degradation Proteasomal Degradation OncogenicProteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis Contributes to Ac_Cortactin Acetylated Cortactin Cortactin->Ac_Cortactin Acetylation Increased CellMigration Reduced Cell Migration & Invasion Ac_Cortactin->CellMigration Ac_Ku70 Acetylated Ku70 Ku70->Ac_Ku70 Acetylation Increased Bax Bax Ac_Ku70->Bax Releases Bax->Apoptosis Induces

This compound Oncology Signaling Pathway

MPT0G211_AD_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Akt Akt This compound->Akt Activates (via phosphorylation) Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Ac_Hsp90 Acetylated Hsp90 Hsp90->Ac_Hsp90 Acetylation Increased pTau Phosphorylated Tau (p-Tau) Ac_Hsp90->pTau Promotes Ubiquitination of Ub_pTau Ubiquitinated p-Tau pTau->Ub_pTau Proteasome Proteasomal Degradation Ub_pTau->Proteasome Cognitive Improved Cognitive Function Proteasome->Cognitive Contributes to pAkt p-Akt Akt->pAkt GSK3b GSK3β pAkt->GSK3b Inhibits (via phosphorylation) pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau Phosphorylates pGSK3b->Tau Phosphorylation Blocked pGSK3b->Cognitive Contributes to Tau->pTau

This compound Alzheimer's Disease Pathway

Experimental Protocols for In Vivo Efficacy

Oncology: Triple-Negative Breast Cancer (TNBC) Xenograft Model

This protocol details an in vivo efficacy study of this compound in a TNBC mouse model.

Experimental Workflow:

TNBC_Workflow start Start cell_culture Culture MDA-MB-231 TNBC cells start->cell_culture implantation Subcutaneous injection of cells into SCID mice cell_culture->implantation tumor_growth Allow tumors to reach ~100-200 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound (e.g., 25 mg/kg, IP, qd) randomization->treatment monitoring Monitor tumor volume and body weight (2-3x/week) treatment->monitoring endpoint Endpoint: Tumor volume reaches max limit or study duration ends monitoring->endpoint analysis Collect tumors and tissues for ex vivo analysis endpoint->analysis end End analysis->end

TNBC Xenograft Workflow

Detailed Methodology:

  • Animal Model: Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.

  • Cell Line: MDA-MB-231 human breast cancer cell line.

  • Tumor Implantation:

    • Harvest MDA-MB-231 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Inject 1 x 106 cells in a volume of 100 µL subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., DMSO/saline).

    • Group 2: this compound (25 mg/kg, intraperitoneal injection, daily).[1]

    • (Optional) Group 3: Positive control (e.g., Paclitaxel).

    • (Optional) Group 4: this compound in combination with another therapeutic agent.

  • Dosing and Administration:

    • Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).[4]

    • Administer this compound or vehicle daily via intraperitoneal (IP) injection.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition. Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Secondary:

      • Metastasis assessment: At the end of the study, harvest lungs and count metastatic nodules.[1]

      • Body weight: Monitor for signs of toxicity.

  • Pharmacodynamic/Mechanism of Action Endpoints:

    • Collect tumor tissue at the end of the study.

    • Western Blot: Analyze protein levels of acetylated α-tubulin, acetylated Hsp90, total Hsp90, Aurora-A, and cleaved PARP/caspase-3.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM% Tumor Growth InhibitionMean Lung Nodule Count ± SEMMean Body Weight Change (%)
Vehicle ControlN/A
This compound (25 mg/kg)
Neurodegenerative Disease: Alzheimer's Disease (AD) Transgenic Mouse Model

This protocol describes an in vivo efficacy study of this compound in a transgenic mouse model of AD.

Experimental Workflow:

AD_Workflow start Start aging Age 3xTg-AD mice to develop pathology start->aging randomization Randomize mice into treatment groups aging->randomization treatment Administer this compound (e.g., 50 mg/kg, PO, daily for 3 months) randomization->treatment behavioral_testing Conduct behavioral tests (e.g., Morris Water Maze) treatment->behavioral_testing During last weeks of treatment endpoint End of treatment period behavioral_testing->endpoint analysis Collect brains for biochemical and histological analysis endpoint->analysis end End analysis->end

Alzheimer's Disease Model Workflow

Detailed Methodology:

  • Animal Model: Triple transgenic (3xTg-AD) mice, which harbor APPSwe and tauP301L mutant transgenes.[5] Age-matched non-transgenic mice should be used as a control group.

  • Treatment Groups:

    • Group 1: Non-transgenic + Vehicle.

    • Group 2: 3xTg-AD + Vehicle.

    • Group 3: 3xTg-AD + this compound (50 mg/kg, oral gavage, daily for 3 months).[1]

    • (Optional) Group 4: 3xTg-AD + Positive control (e.g., Memantine).[5]

  • Dosing and Administration:

    • Begin treatment at an age when pathology is known to develop (e.g., 6-9 months of age).

    • Administer this compound or vehicle daily via oral gavage (p.o.) for a chronic duration (e.g., 3 months).[1]

  • Efficacy Endpoints:

    • Primary: Cognitive function. Assess spatial learning and memory using the Morris Water Maze test during the final weeks of treatment.[5] Key parameters include escape latency and time spent in the target quadrant.

    • Secondary:

      • Other behavioral tests (e.g., Elevated Plus Maze for anxiety).[5]

      • Body weight monitoring.

  • Pharmacodynamic/Mechanism of Action Endpoints:

    • At the end of the study, perfuse mice and collect brain tissue.

    • Western Blot: Analyze hippocampal and cortical lysates for levels of phosphorylated tau (e.g., at Ser396/Ser404), total tau, acetylated Hsp90, p-GSK3β (Ser9), and total GSK3β.[5]

    • Immunohistochemistry (IHC): Stain brain sections for amyloid plaques (Aβ) and neurofibrillary tangles (p-tau).

Data Presentation:

Treatment GroupMorris Water Maze Escape Latency (s) ± SEMTime in Target Quadrant (%) ± SEMHippocampal p-Tau (Ser396) Level (relative to total Tau)
Non-Tg + Vehicle
3xTg-AD + Vehicle
3xTg-AD + this compound

Safety and Toxicology

Preliminary data suggests a favorable safety profile for this compound in rats and dogs, with a maximum tolerated dose greater than 1000 mg/kg in rats. During in vivo efficacy studies, it is crucial to monitor animal health, including body weight, food and water intake, and any signs of distress or adverse effects.

Conclusion

This compound is a promising selective HDAC6 inhibitor with demonstrated preclinical efficacy in both oncology and neurodegenerative disease models. The protocols provided here offer a framework for designing and executing robust in vivo studies to further evaluate its therapeutic potential. Careful selection of animal models, dosing regimens, and relevant endpoints is critical for obtaining meaningful and translatable data.

References

Synergistic Anticancer Effects of MPT0G211 and Vincristine in Acute Leukemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Standard chemotherapeutic agents for acute leukemia, such as vincristine, are often associated with significant side effects and the development of drug resistance.[1][2] A promising strategy to enhance therapeutic efficacy and mitigate these limitations is combination therapy.[1][2] This document outlines the synergistic effects of a novel histone deacetylase 6 (HDAC6) inhibitor, MPT0G211, with the microtubule-destabilizing agent vincristine in acute lymphoblastic leukemia (ALL) models. The combination of this compound and vincristine has been shown to synergistically induce mitotic arrest and apoptosis in ALL cells, suggesting a potent therapeutic strategy for this malignancy.[3] These notes provide a summary of the key quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways.

Data Presentation

The synergistic activity of this compound and vincristine was evaluated in the human acute T-cell lymphoblastic leukemia cell line, MOLT-4.

Table 1: Cytotoxicity of this compound and Vincristine in MOLT-4 Cells

CompoundIC50 (48h)
This compound3.79 ± 0.36 µM[3]
Vincristine~3.3 nM[3]

Table 2: Synergistic Induction of G2/M Phase Arrest in MOLT-4 Cells (24h treatment)

Treatment% of Cells in G2/M Phase
Control (Vehicle)~15%
This compound (3 µM)~20%
Vincristine (1 nM)~30%
This compound (3 µM) + Vincristine (1 nM)~65%

Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.[1]

Table 3: Induction of Apoptosis (Sub-G1 Population) in MOLT-4 Cells (48h treatment)

Treatment% of Cells in Sub-G1 Phase
Control (Vehicle)<5%
This compound (3 µM)~10%
Vincristine (1 nM)~15%
This compound (3 µM) + Vincristine (1 nM)~40%

Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.[3]

Table 4: In Vivo Antitumor Activity in MOLT-4 Xenograft Model

Treatment GroupDosing RegimenOutcome
Vehicle Control-Progressive tumor growth.[1]
This compound alone30 mg/kg, i.p., dailyMinor tumor growth delay.[1]
Vincristine alone1 mg/kg, i.p., once weeklyModerate tumor growth delay.[1]
This compound + VincristineThis compound (30 mg/kg, i.p., daily) + Vincristine (1 mg/kg, i.p., once weekly)Significant tumor growth delay and inhibition. [1]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound and vincristine is primarily attributed to their distinct but complementary actions on microtubule dynamics, leading to a robust mitotic arrest and subsequent apoptosis.[1][3]

Vincristine, a well-established chemotherapeutic, binds to tubulin dimers, inhibiting their polymerization into microtubules.[3] This disruption of microtubule formation is crucial for the assembly of the mitotic spindle, and its inhibition leads to cell cycle arrest in the M phase.[3]

This compound, as a selective HDAC6 inhibitor, increases the acetylation of α-tubulin.[3] HDAC6 is a cytoplasmic deacetylase that regulates the acetylation status of several non-histone proteins, including α-tubulin. Increased acetylation of α-tubulin is associated with more stable microtubules. While seemingly counterintuitive to the action of vincristine, the altered microtubule dynamics caused by this compound appear to sensitize the leukemia cells to the disruptive effects of vincristine. The combination leads to a more profound disruption of microtubule dynamics than either agent alone, resulting in a potent G2/M phase arrest.[1]

This prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[3] The combination therapy significantly increases the expression of key M phase-regulating proteins such as Cyclin B1, Aurora B, p-PLK, p-Histone H3, and MPM2, further confirming the enhanced mitotic block.[1]

Synergy_Pathway cluster_this compound This compound Action cluster_Vincristine Vincristine Action This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Ac_Tubulin Acetylated α-tubulin (Increased) HDAC6->Ac_Tubulin Deacetylates Disrupted_MT Disrupted Microtubule Dynamics Ac_Tubulin->Disrupted_MT Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Polymerization Microtubules->Disrupted_MT Mitotic_Arrest Potent G2/M Phase Arrest Disrupted_MT->Mitotic_Arrest Synergistic Induction Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Synergistic mechanism of this compound and vincristine.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergy between this compound and vincristine.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start MOLT-4 Cell Culture treatment Drug Treatment (this compound, Vincristine, Combination) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ci_analysis Combination Index Analysis viability->ci_analysis xenograft MOLT-4 Xenograft Model Establishment in_vivo_treatment In Vivo Drug Administration xenograft->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis

Caption: Experimental workflow for synergy assessment.
Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and vincristine, alone and in combination.

Materials:

  • MOLT-4 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound and Vincristine stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed MOLT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound, vincristine, or a combination of both for 48 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate to pellet the formazan crystals and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Chou-Talalay method.

Procedure:

  • Perform the cell viability assay with a range of concentrations for each drug and their combination at a constant ratio.

  • Use software such as CompuSyn to calculate the Combination Index (CI).

  • Interpret the CI values as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.

Materials:

  • Treated and untreated MOLT-4 cells

  • Phosphate-buffered saline (PBS)

  • 75% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest MOLT-4 cells after 24 hours of drug treatment.

  • Wash the cells with PBS and fix them in ice-cold 75% ethanol overnight at 4°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases are determined using appropriate software.

Western Blotting

This protocol is used to detect changes in the expression and post-translational modification of proteins involved in microtubule dynamics and cell cycle regulation.

Materials:

  • Treated and untreated MOLT-4 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-Cyclin B1, anti-Aurora B, anti-p-CDC2, anti-p-PLK, anti-p-Histone H3, anti-MPM2, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

In Vivo Xenograft Model

This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model of acute lymphoblastic leukemia.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • MOLT-4 cells

  • This compound and vincristine for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^7 MOLT-4 cells into the flanks of the mice.[3]

  • Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[1]

  • Randomize the mice into treatment groups: vehicle control, this compound alone, vincristine alone, and the combination of this compound and vincristine.[1]

  • Administer the drugs according to the specified dosing regimen (e.g., this compound at 30 mg/kg daily via intraperitoneal injection and vincristine at 1 mg/kg once weekly via intraperitoneal injection).[1]

  • Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the experiment until the tumors in the control group reach a predetermined endpoint size.

  • Plot the tumor growth curves and perform statistical analysis to compare the different treatment groups.

Conclusion

The combination of the HDAC6 inhibitor this compound and the microtubule-targeting agent vincristine demonstrates significant synergistic anticancer activity in acute lymphoblastic leukemia models.[1][3] This synergy is achieved through the potentiation of mitotic arrest, leading to enhanced apoptosis.[1][3] The data and protocols presented here provide a strong preclinical rationale for the further development of this combination therapy as a novel and more effective treatment strategy for acute leukemia.

References

Application Note: Western Blot Analysis of Acetylated Tubulin after MPT0G211 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubulin, the primary protein component of microtubules, undergoes various post-translational modifications that are critical for regulating microtubule structure and function. One such modification is the acetylation of α-tubulin at lysine-40 (K40), which is generally associated with stable microtubules. The acetylation state of tubulin is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, HDAC6, a class IIb HDAC, is the primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm[1][2].

MPT0G211 is a potent and highly selective inhibitor of HDAC6, with an IC50 value of 0.291 nM and over 1000-fold selectivity compared to other HDAC isoforms[3][4]. By inhibiting HDAC6, this compound is expected to increase the levels of acetylated α-tubulin, a key indicator of the drug's target engagement and cellular activity. This application note provides a detailed protocol for the analysis of acetylated tubulin levels in cultured cells treated with this compound using Western blotting.

Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of HDAC6. This prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin. This modification is linked to enhanced microtubule stability and can affect various cellular processes, including intracellular transport and cell migration[5][6]. The pathway is visualized below.

MPT0G211_Pathway cluster_tubulin Tubulin Acetylation Cycle This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylates Deacetylated_Tubulin α-Tubulin (Deacetylated) Microtubule_Stability Increased Microtubule Stability & Function Tubulin->Microtubule_Stability Deacetylated_Tubulin->Tubulin HATs

Caption: this compound signaling pathway leading to tubulin acetylation.

Experimental Workflow

The overall workflow for analyzing acetylated tubulin levels via Western blot involves several key stages, from cell culture and treatment to data acquisition and analysis. A successful outcome depends on careful execution at each step.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-Ac-Tubulin, Anti-α-Tubulin) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (ECL) I->J K 11. Image Acquisition J->K L 12. Densitometry Analysis K->L M 13. Normalization & Quantification L->M

Caption: Workflow for Western blot analysis of acetylated tubulin.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, SH-SY5Y)[4][7].

  • This compound: Prepare stock solutions in DMSO.

  • Buffers and Solutions:

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • Phosphate-Buffered Saline (PBS)

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

    • Tris-Glycine-SDS Running Buffer

    • Transfer Buffer (with 20% methanol)

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

    • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Antibodies:

    • Primary:

      • Mouse anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1)

      • Rabbit or Mouse anti-α-Tubulin (loading control)

    • Secondary:

      • HRP-conjugated anti-mouse IgG

      • HRP-conjugated anti-rabbit IgG

  • Equipment:

    • SDS-PAGE electrophoresis system

    • Western blot transfer system (wet or semi-dry)

    • PVDF membranes (0.45 µm)

    • Chemiluminescence imaging system

Step-by-Step Methodology

1. Cell Culture and this compound Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.

2. Protein Extraction a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE a. Normalize all samples to the same protein concentration with RIPA buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95°C for 5-10 minutes. d. Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. e. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer a. Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer. b. Assemble the transfer stack (gel-membrane sandwich). c. Transfer the proteins from the gel to the PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended.

6. Immunoblotting a. After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation[8]. b. Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C.

  • Recommended dilutions:
  • Anti-acetylated-α-Tubulin: 1:1000 to 1:5000
  • Anti-α-Tubulin: 1:2000 to 1:10000 c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 to 1:10000 in Blocking Buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Data Analysis a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to acetylated tubulin and total α-tubulin. d. Normalize the band intensity of acetylated tubulin to the corresponding total α-tubulin band intensity for each sample[9].

Data Presentation

Quantitative data from the densitometry analysis should be summarized in a table. The results should be expressed as a fold change relative to the vehicle control.

This compound Conc. (nM)Treatment Time (hr)Acetylated Tubulin / Total Tubulin (Normalized Intensity)Fold Change (vs. Control)
0 (Vehicle)241.00 ± 0.121.0
10242.54 ± 0.212.54
50245.89 ± 0.455.89
100249.32 ± 0.789.32
5002411.56 ± 1.0311.56

Table represents example data. Values are presented as Mean ± Standard Deviation from three independent experiments.

References

Troubleshooting & Optimization

potential off-target effects of MPT0G211 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target or unexpected effects of MPT0G211 in cell-based assays. This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] While it exhibits high selectivity, its primary mechanism of action—the modulation of various cytoplasmic proteins through deacetylation—can lead to a range of cellular effects that may be considered "off-target" depending on the specific research focus.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to study its effects on cancer cell migration, but we are observing significant changes in microtubule dynamics. Is this a known off-target effect?

A1: This is a known on-target effect of this compound that can influence your migration assay. This compound inhibits HDAC6, a primary deacetylase of α-tubulin.[1] This inhibition leads to hyperacetylation of α-tubulin, which in turn alters microtubule stability and dynamics.[3] These changes can directly impact cell motility and should be considered when interpreting migration and invasion assay results.

Q2: Our lab is investigating this compound in a neuroblastoma model and we've noticed alterations in protein ubiquitination and degradation. Is this compound affecting the proteasome?

A2: Yes, this compound can indirectly influence the ubiquitin-proteasome system (UPS). HDAC6 inhibition by this compound increases the acetylation of heat shock protein 90 (Hsp90).[4] Acetylated Hsp90 has a reduced binding affinity for client proteins, such as hyperphosphorylated tau or aurora-A kinase, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] Therefore, observing an increase in polyubiquitinated proteins is an expected downstream consequence of this compound treatment.[4]

Q3: We are studying the effect of this compound on apoptosis in leukemia cells and see changes in the localization of Bax. Is this a direct effect of the compound on Bax?

A3: This is likely an indirect effect mediated by the on-target activity of this compound. In acute myeloid leukemia cells, this compound has been shown to increase the acetylation of Ku70.[6][7] This acetylation can disrupt the Ku70-Bax complex, leading to the release of Bax and its translocation to the mitochondria, thereby promoting apoptosis.[6][7]

Q4: In our triple-negative breast cancer (TNBC) cell line, this compound treatment is altering the cellular actin cytoskeleton. Is this an expected outcome?

A4: Yes, this is an expected outcome. This compound has been shown to disrupt F-actin polymerization in TNBC cells.[5] This is achieved through the HDAC6-mediated hyperacetylation of cortactin, a key regulator of the actin cytoskeleton.[5] Additionally, this compound can downregulate slingshot protein phosphatase 1 (SSH1) and active cofilin, further contributing to altered actin dynamics.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell cycle arrest, particularly in M-phase. This compound, especially in combination with agents like vincristine, can alter microtubule dynamics, leading to mitotic arrest.[6][7]Perform cell cycle analysis (e.g., via flow cytometry with propidium iodide staining) to confirm the phase of arrest. Co-stain for markers of mitosis like phosphorylated histone H3.
Changes in growth factor signaling pathways (e.g., EGFR). HDAC6 can regulate the lysosomal trafficking and degradation of EGFR through its effect on microtubule-dependent transport.[3]Assess the protein levels and localization of key components of the EGFR signaling pathway via Western blotting or immunofluorescence.
Altered cellular response to oxidative stress. HDAC6 is known to deacetylate peroxiredoxins, which are involved in redox regulation.Measure reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA) and assess the acetylation status of peroxiredoxins.
Variable drug efficacy in different cell lines. The expression level of HDAC6 and its substrates can vary between cell lines, influencing the cellular response to this compound.Quantify HDAC6 expression levels in your panel of cell lines using qPCR or Western blotting to correlate with drug sensitivity.

Quantitative Data Summary

This compound is highly selective for HDAC6 over other HDAC isoforms.

Target IC₅₀ (nM) Selectivity vs. other HDACs
HDAC60.291>1000 to 42,000-fold

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Assessment of α-tubulin Acetylation

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C.

    • Use a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Co-immunoprecipitation of Hsp90 and Client Proteins

  • Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with inhibitors.

  • Immunoprecipitation:

    • Pre-clear lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against Hsp90 or a client protein of interest (e.g., aurora-A, p-tau) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting as described in Protocol 1, probing for the co-immunoprecipitated protein (e.g., probe for aurora-A after pulling down Hsp90).

Visualizations

MPT0G211_Mechanism_of_Action cluster_substrates HDAC6 Substrates cluster_effects Downstream Cellular Effects This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Cortactin Cortactin HDAC6->Cortactin Deacetylation Ku70 Ku70 HDAC6->Ku70 Deacetylation Microtubule_Stability ↑ Microtubule Stability alpha_tubulin->Microtubule_Stability Protein_Degradation ↑ Client Protein Degradation (e.g., Aurora-A, p-Tau) Hsp90->Protein_Degradation Actin_Dynamics ↓ F-actin Polymerization ↑ Cell Motility Cortactin->Actin_Dynamics Apoptosis ↑ Apoptosis Ku70->Apoptosis via Bax release

Caption: Mechanism of action of this compound leading to various cellular effects.

Experimental_Workflow start Start: Unexpected Result (e.g., altered motility) check_acetylation Verify On-Target Effect: Assess Acetylation (e.g., Ac-α-tubulin) start->check_acetylation investigate_downstream Investigate Downstream Pathways (e.g., Hsp90 clients, actin cytoskeleton) check_acetylation->investigate_downstream correlate Correlate with Phenotype: Link pathway modulation to observed result investigate_downstream->correlate conclusion Conclusion: Phenotype is likely an on-target effect of HDAC6 inhibition correlate->conclusion

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

MPT0G211 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of MPT0G211, a potent and selective HDAC6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 0.291 nM.[1] Its primary mechanism of action is the inhibition of HDAC6's deacetylase activity on non-histone protein substrates. This leads to the hyperacetylation of key cellular proteins such as α-tubulin, Hsp90, and cortactin, thereby modulating various cellular processes including microtubule dynamics, protein folding and degradation, and cell migration.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

FormStorage TemperatureDurationNotes
Solid -20°C≥ 4 years[1]Keep tightly sealed and protected from light.
Stock Solution (-80°C) -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-20°C) -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.
Working Solution (In Vivo) Freshly PreparedUse on the same day[1]Prepare from a clarified stock solution.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at a concentration of ≥ 10 mg/mL.[1] For in vivo applications, a formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to achieve a clear solution of at least 2.5 mg/mL.[1]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Compound Precipitation in Cell Culture Medium

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium.

  • Troubleshooting Steps:

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

    • Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock solution directly to the medium, prepare intermediate dilutions of this compound in a serum-free medium before adding it to the final cell culture plate.

    • Sonication: If precipitation occurs upon dilution, gentle sonication of the diluted solution may help to redissolve the compound.

    • Use of Pluronic F-68: For particularly challenging solubility issues, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to maintain the solubility of hydrophobic compounds.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause: Degradation of the compound due to improper storage or handling, or potential off-target effects.

  • Troubleshooting Steps:

    • Verify Compound Integrity: If you suspect compound degradation, it is advisable to use a fresh vial of this compound or a newly prepared stock solution. Always follow the recommended storage conditions.

    • Confirm HDAC6 Inhibition: To confirm that the observed effects are due to HDAC6 inhibition, perform a western blot to check for increased acetylation of α-tubulin, a known substrate of HDAC6.[4]

    • Titrate the Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. High concentrations may lead to off-target effects.

    • Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the this compound-treated samples.

Issue 3: Difficulty in Preparing the In Vivo Formulation

  • Possible Cause: The components of the formulation are not mixed in the correct order, or the SBE-β-CD solution is not properly prepared.

  • Troubleshooting Steps:

    • Follow the Correct Order of Addition: First, prepare a clear stock solution of this compound in DMSO. Then, add this stock solution to the 20% SBE-β-CD in saline.[1]

    • Ensure Complete Dissolution of SBE-β-CD: When preparing the 20% SBE-β-CD in saline, ensure that the powder is completely dissolved to form a clear solution before adding the this compound stock.[1] Gentle warming or sonication can aid in the dissolution of SBE-β-CD.

    • Prepare Freshly: The working solution for in vivo experiments should be prepared fresh on the day of use to ensure its stability and solubility.[1]

Experimental Protocols

Preparation of this compound Stock Solution (for in vitro use)

  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

General Protocol for In Vitro Cell Treatment

  • Culture cells to the desired confluency.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare a working solution by diluting the stock solution in a serum-free medium.

  • Add the working solution to the cell culture medium to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Incubate the cells for the desired period (e.g., 24 hours).[1]

  • Proceed with downstream analysis (e.g., western blotting, cell viability assays).

Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathways modulated by this compound and a general experimental workflow.

MPT0G211_Mechanism_of_Action cluster_substrates HDAC6 Substrates cluster_effects Downstream Effects This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Cortactin Cortactin HDAC6->Cortactin Deacetylation Microtubule_Stability ↑ Microtubule Stability alpha_tubulin->Microtubule_Stability Protein_Degradation ↑ Degradation of Misfolded Proteins Hsp90->Protein_Degradation Cell_Migration ↓ Cell Migration Cortactin->Cell_Migration

Caption: Mechanism of action of this compound as an HDAC6 inhibitor.

Alzheimer_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition Akt Akt This compound->Akt Activation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation p_tau Phosphorylated Tau Hsp90->p_tau Chaperones Ub_Proteasome Ubiquitin-Proteasome System p_tau->Ub_Proteasome Ubiquitination Degradation Tau Degradation Ub_Proteasome->Degradation GSK3b GSK3β Akt->GSK3b Inhibition Tau_Phosphorylation ↓ Tau Phosphorylation GSK3b->Tau_Phosphorylation Reduces

Caption: this compound's role in Alzheimer's disease pathology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution Treatment Treat Cells with This compound Stock_Prep->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells/Tissues Incubation->Harvest Assay Perform Downstream Assays Harvest->Assay Data_Analysis Analyze Data Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Managing MPT0G211 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicity associated with the long-term use of MPT0G211 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its primary mechanism of action involves the inhibition of HDAC6's enzymatic activity, leading to the hyperacetylation of its substrates, most notably α-tubulin and heat shock protein 90 (Hsp90).[2][3] This disruption of microtubule dynamics and protein folding pathways contributes to its anti-tumor and neuroprotective effects.

Q2: Is this compound expected to be toxic in long-term cell culture?

While preclinical studies in animal models have shown a promising safety profile for this compound, continuous long-term exposure in a cell culture setting may lead to cytotoxicity.[1] As an HDAC6 inhibitor, this compound can induce apoptosis (programmed cell death) and cell cycle arrest, particularly in rapidly dividing cancer cells.[1][4] The extent of toxicity will be cell-line dependent and concentration-dependent.

Q3: What are the common signs of this compound-induced toxicity in cell culture?

Researchers should monitor for the following signs of toxicity during long-term culture with this compound:

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to vehicle-treated control cells.

  • Morphological Changes: Cells may appear enlarged, flattened, or elongated. Increased cellular debris in the culture medium is also a common indicator of cell death.

  • Decreased Cell Viability: An increase in the percentage of dead cells, which can be quantified using various cell viability assays.

  • Induction of Apoptosis: The appearance of apoptotic bodies, cell shrinkage, and membrane blebbing.

  • Induction of Senescence: Cells may enter a state of irreversible growth arrest, characterized by a flattened and enlarged morphology and positive staining for senescence-associated β-galactosidase.

Q4: How can I minimize this compound toxicity in my long-term experiments?

To mitigate toxicity, consider the following strategies:

  • Dose-Response Optimization: Perform a thorough dose-response study to determine the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity for your specific cell line.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treating for a specific period followed by a drug-free recovery period).

  • Use of Lower, Sub-lethal Concentrations: For long-term studies, it may be beneficial to use a lower concentration of this compound that still engages the target (HDAC6) but does not induce significant cell death.

  • Regular Monitoring of Cell Health: Implement a routine monitoring schedule to assess cell viability, proliferation, and morphology.

Troubleshooting Guides

Issue 1: Significant Decrease in Cell Viability and Proliferation
Potential Cause Recommended Solution
This compound concentration is too high. Perform a dose-response curve to determine the IC50 value for your cell line. For long-term studies, aim for a concentration below the IC50 that still demonstrates target engagement (e.g., increased α-tubulin acetylation).
Continuous exposure is leading to cumulative toxicity. Consider an intermittent dosing schedule. For example, treat cells for 48-72 hours, followed by a 24-48 hour recovery period in drug-free medium.
The cell line is particularly sensitive to HDAC6 inhibition. If possible, test the effect of this compound on a panel of cell lines to identify those with a better therapeutic window.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all experimental conditions, including vehicle controls.
Issue 2: Observable Morphological Changes and Increased Cellular Debris
Potential Cause Recommended Solution
Induction of widespread apoptosis. Confirm apoptosis using assays such as Annexin V/PI staining or a TUNEL assay. If apoptosis is confirmed, refer to the solutions for "Significant Decrease in Cell Viability and Proliferation."
Induction of cellular senescence. Perform a senescence-associated β-galactosidase (SA-β-gal) assay. If senescence is confirmed, this may be an intended biological outcome of the treatment. Consider the implications of a senescent population in your experimental model.
Off-target effects of this compound at high concentrations. While this compound is highly selective for HDAC6, at very high concentrations, off-target effects cannot be entirely ruled out.[3] Lowering the concentration is the primary troubleshooting step.
Poor cell culture maintenance. Ensure optimal cell culture conditions, including regular media changes to remove cellular debris and replenish nutrients.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies. Note that these values are cell-line specific and should be used as a reference for designing your own experiments.

Parameter Cell Line Value Reference
HDAC6 IC50 Enzyme Assay0.291 nM[3]
Cell Viability IC50 (48h) HL-60 (Acute Myeloid Leukemia)5.06 µM
Cell Viability IC50 (48h) MOLT-4 (Acute Lymphoblastic Leukemia)3.79 µM

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a method for determining cell viability based on the metabolic activity of the cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic studies).

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Senescence Detection using Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.

Materials:

  • SA-β-gal Staining Kit (containing Fixative Solution, Staining Solution, and X-gal)

  • Microscope

Procedure:

  • Seed cells in a multi-well plate and treat with this compound for the desired long-term duration.

  • Wash the cells with PBS.

  • Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the Staining Solution containing X-gal to each well.

  • Incubate the plate at 37°C (without CO2) overnight.

  • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

  • Quantify the percentage of blue-stained cells.

Visualizations

MPT0G211_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition acetylated_alpha_tubulin Acetylated α-tubulin acetylated_Hsp90 Acetylated Hsp90 acetylated_Ku70 Acetylated Ku70 alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Ku70 Ku70 HDAC6->Ku70 Deacetylation F_actin F-actin Polymerization HDAC6->F_actin Regulation microtubule_dynamics Microtubule Dynamics acetylated_alpha_tubulin->microtubule_dynamics Disruption protein_folding Protein Folding & Stability acetylated_Hsp90->protein_folding Alteration Bax Bax acetylated_Ku70->Bax Release apoptosis Apoptosis Bax->apoptosis mitotic_arrest Mitotic Arrest microtubule_dynamics->mitotic_arrest

Caption: this compound signaling pathway.

Experimental_Workflow_Toxicity_Assessment start Start: Long-Term Cell Culture with this compound monitoring Regular Monitoring (e.g., every 48-72h) start->monitoring morphology Microscopic Observation of Morphology monitoring->morphology viability Cell Viability Assay (e.g., MTT) monitoring->viability proliferation Cell Proliferation Assay (e.g., Cell Counting) monitoring->proliferation decision Significant Toxicity Observed? proliferation->decision no_toxicity Continue Experiment decision->no_toxicity No troubleshoot Troubleshoot: Adjust Concentration or Dosing Schedule decision->troubleshoot Yes no_toxicity->monitoring end End of Experiment no_toxicity->end apoptosis_senescence Investigate Mechanism: Apoptosis/Senescence Assays troubleshoot->apoptosis_senescence apoptosis_senescence->start

Caption: Experimental workflow for toxicity assessment.

Caption: Troubleshooting logic for decreased cell viability.

References

how to determine the optimal concentration of MPT0G211 for IC50 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of MPT0G211 for IC50 studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a recommended starting concentration range for this compound in an IC50 experiment?

A1: Based on published data, this compound is a highly potent and selective HDAC6 inhibitor with an enzymatic IC50 of 0.291 nM.[1][2][3] However, the effective concentration in cell-based assays (GI50 or IC50) is significantly higher and varies depending on the cell line.

For initial range-finding experiments, a broad concentration range is recommended. A top concentration of 10 µM to 100 µM is a reasonable starting point, followed by serial dilutions.[4] For instance, in acute leukemia cell lines HL-60 and MOLT-4, the IC50 values were reported to be 5.06 ± 0.12 µM and 3.79 ± 0.36 µM, respectively.[5] In multiple myeloma cell lines, the GI50 values ranged from 7.49 µM to 40.61 µM.[1][2]

Troubleshooting:

  • If no inhibition is observed: The starting concentration may be too low. Consider preparing a fresh stock solution and extending the highest concentration tested (e.g., up to 200 µM). Also, verify the solubility of this compound in your culture medium.

  • If 100% inhibition is observed at the lowest concentration: The starting concentration is too high. A new dilution series starting from a much lower concentration (e.g., 1 µM or lower) is necessary to capture the full dose-response curve.

Q2: How should I prepare the stock solution and working concentrations of this compound?

A2: this compound is soluble in DMSO at concentrations of at least 10 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

For cell-based assays, the stock solution should be serially diluted to create working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).

Experimental Protocol: Preparation of this compound Working Solutions

  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound solid in DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (Formula Weight: 293.3 g/mol )[1], dissolve 2.933 mg of the compound in 1 mL of DMSO.

  • Perform serial dilutions: For a typical 8-point dose-response curve, perform serial dilutions (e.g., 1:2, 1:3, or 1:5) from your highest desired concentration in cell culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Q3: What cell density and incubation time should I use for my IC50 assay?

A3: The optimal cell density and incubation time are critical for obtaining reliable IC50 values and should be determined empirically for each cell line.

  • Cell Density: The goal is to have cells in the logarithmic growth phase throughout the experiment. A preliminary experiment to determine the optimal seeding density is recommended. Plate a range of cell densities and measure their proliferation over 24, 48, and 72 hours. Choose a seeding density that results in approximately 70-80% confluency in the control wells at the end of the planned incubation period.

  • Incubation Time: The incubation time with this compound will depend on the cell line's doubling time and the specific biological question. Common incubation times for IC50 determination are 48 or 72 hours. Published studies with this compound have utilized incubation times of 24 and 48 hours.[5]

Troubleshooting:

  • Over-confluent or sparse cells in control wells: This indicates a suboptimal seeding density. Adjust the number of cells seeded in subsequent experiments.

  • Inconsistent results between experiments: Ensure that the cell passage number is consistent, as cellular responses can change with prolonged culturing.

Q4: How do I analyze the data to determine the IC50 value?

A4: The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of a biological process.[6] After collecting the raw data from your cell viability assay (e.g., absorbance, fluorescence, or luminescence), the following steps are typically taken:

  • Normalize the data: Express the results as a percentage of the vehicle control.

  • Log-transform the concentrations: The x-axis of your dose-response curve should be the logarithm of the this compound concentration.

  • Non-linear regression: Use a sigmoidal dose-response (variable slope) model, also known as a four-parameter logistic (4PL) model, to fit the data.[7] This will generate an "S"-shaped curve.[4]

  • Determine the IC50: The IC50 is the concentration at which the response is halfway between the top and bottom plateaus of the curve.[8]

Various software packages, such as GraphPad Prism or online IC50 calculators, can perform this analysis.[4][7]

Data Presentation

Table 1: Reported Cellular Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypePotency (µM)Reference
HL-60Acute Myeloid LeukemiaIC505.06 ± 0.12[5]
MOLT-4Acute Lymphoblastic LeukemiaIC503.79 ± 0.36[5]
RPMI-8226Multiple MyelomaGI507.49[1][2]
U266Multiple MyelomaGI5040.61[1][2]
NCI H929Multiple MyelomaGI509.14[1][2]
MDA-MB-231Triple-Negative Breast CancerGI5016.19[2]
MCF-7Breast CancerGI505.6[2]

Visualizations

Signaling Pathway

This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 has several cytoplasmic substrates, including α-tubulin and Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect microtubule dynamics, protein folding, and cell motility.[9][10][11] In some contexts, this compound has been shown to induce apoptosis and cell cycle arrest.[5]

MPT0G211_Signaling_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation acetylated_alpha_tubulin Acetylated α-tubulin downstream_effects Altered Microtubule Dynamics Protein Degradation Cell Cycle Arrest Apoptosis acetylated_alpha_tubulin->downstream_effects acetylated_Hsp90 Acetylated Hsp90 acetylated_Hsp90->downstream_effects

Caption: Mechanism of action of this compound via HDAC6 inhibition.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal concentration of this compound for an IC50 study.

IC50_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock_solution Prepare this compound Stock Solution (DMSO) range_finding Initial Range-Finding (Broad Concentration Range) stock_solution->range_finding cell_culture Culture and Passage Selected Cell Line seeding Seed Cells in 96-well Plates cell_culture->seeding definitive_assay Definitive IC50 Assay (Narrowed Concentration Range) range_finding->definitive_assay Refine Range treatment Treat with Serial Dilutions of this compound definitive_assay->treatment seeding->treatment incubation Incubate for 24, 48, or 72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_normalization Normalize Data to Vehicle Control viability_assay->data_normalization curve_fitting Fit Dose-Response Curve (4-Parameter Logistic) data_normalization->curve_fitting ic50_determination Determine IC50 Value curve_fitting->ic50_determination

Caption: Workflow for determining the IC50 of this compound.

References

addressing variability in MPT0G211 response across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MPT0G211, a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes across different cell lines and to provide guidance for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a highly potent and selective inhibitor of HDAC6, with an in vitro IC50 of approximately 0.291 nM for the HDAC6 enzyme.[1] Unlike pan-HDAC inhibitors, this compound shows high selectivity for HDAC6 over other HDAC isoforms.[1] Its mechanism of action is primarily through the inhibition of the deacetylase activity of HDAC6, which is a cytoplasmic enzyme. This leads to the hyperacetylation of non-histone protein substrates of HDAC6, including α-tubulin, Hsp90, and cortactin.[2][3] The acetylation of these proteins can affect various cellular processes, including microtubule dynamics, protein folding and degradation, and cell motility.[2][3]

Q2: In which cancer types has this compound shown activity?

A2: this compound has demonstrated anti-cancer activity in a range of preclinical models, including multiple myeloma, glioblastoma, acute leukemia, and triple-negative breast cancer.[2]

Q3: I am observing different levels of cytotoxicity with this compound in different cell lines. Is this expected?

A3: Yes, it is expected to observe variability in the response to this compound across different cancer cell lines. This variability can be attributed to several factors, including but not limited to:

  • Cellular context and genetic background: The intrinsic molecular characteristics of each cell line, such as the expression levels of HDAC6 and its substrates, the status of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt), and the presence of specific genetic mutations, can all influence the sensitivity to HDAC6 inhibition.

  • Compensatory mechanisms: Some cell lines may have or develop mechanisms to compensate for the inhibition of HDAC6, thereby reducing the cytotoxic effect of this compound.

  • Experimental conditions: Variations in cell culture conditions, such as cell density, media composition, and assay duration, can also contribute to differences in observed responses.

Q4: Does the level of HDAC6 expression in a cell line predict its sensitivity to this compound?

A4: While HDAC6 is the direct target of this compound, the correlation between the level of HDAC6 expression and sensitivity to its inhibition is not always straightforward. Some studies have shown that high HDAC6 expression is associated with poor prognosis in certain cancers, suggesting a dependency that could be exploited by inhibitors like this compound.[4][5] However, other studies have reported a poor correlation between HDAC6 expression levels and sensitivity to HDAC6 inhibitors. The functional status of HDAC6 and the downstream pathways it regulates are also critical determinants of sensitivity.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeEndpointValue (µM)
HL-60Acute Promyelocytic LeukemiaCytotoxicityIC505.06[2]
MOLT-4Acute Lymphoblastic LeukemiaCytotoxicityIC503.79[2]
MDA-MB-231Triple-Negative Breast CancerGrowth InhibitionGI5016.19[1]
MCF-7Breast AdenocarcinomaGrowth InhibitionGI505.6[1]
U87MGGlioblastomaNot SpecifiedNot SpecifiedActive
MM.1SMultiple MyelomaNot SpecifiedNot SpecifiedActive[6]
RPMI-8226Multiple MyelomaNot SpecifiedNot SpecifiedActive[6]
U266Multiple MyelomaNot SpecifiedNot SpecifiedActive[6]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are dependent on the specific experimental conditions and assays used.

Troubleshooting Guides

This section provides guidance for addressing specific issues you may encounter during your experiments with this compound.

Issue 1: Higher than expected IC50/GI50 values in a specific cell line.

  • Question: I am testing this compound in my cell line of interest, and the IC50 value is much higher than what is reported for other cell lines. What could be the reason?

  • Answer and Troubleshooting Steps:

    • Confirm Target Expression:

      • Protocol: Perform a western blot to assess the expression level of HDAC6 in your cell line compared to a sensitive control cell line.

      • Rationale: While not always directly correlative, very low or absent HDAC6 expression could explain the lack of sensitivity.

    • Assess Target Engagement:

      • Protocol: Treat your cells with a range of this compound concentrations (e.g., 0.1 to 5 µM) for a defined period (e.g., 6-24 hours) and perform a western blot to detect the acetylation of α-tubulin, a direct substrate of HDAC6.

      • Rationale: An increase in acetylated α-tubulin indicates that this compound is entering the cells and inhibiting HDAC6. If you do not observe this, it could suggest issues with compound uptake or rapid efflux.

    • Investigate Potential Resistance Mechanisms:

      • Drug Efflux: Some cancer cells express high levels of ATP-binding cassette (ABC) transporters that can actively pump drugs out of the cell. Consider co-treatment with known ABC transporter inhibitors to see if this sensitizes the cells to this compound.

      • Signaling Pathway Activation: Constitutive activation of pro-survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, can render cells less sensitive to the cytotoxic effects of this compound. Analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) in your cell line.

      • SLFN11 Expression: Schlafen 11 (SLFN11) is a protein that has been associated with sensitivity to DNA-damaging agents, and its expression can be epigenetically regulated. While this compound is not a direct DNA-damaging agent, some HDAC inhibitors have been shown to modulate SLFN11 expression.[7][8] Assess the expression level of SLFN11 in your cell line.

    • Review Experimental Parameters:

      • Ensure the accuracy of your cell seeding density, as higher densities can sometimes lead to apparent resistance.

      • Verify the concentration and stability of your this compound stock solution.

      • Optimize the duration of the assay, as some cell lines may require longer exposure to this compound to undergo cell death.

Issue 2: Inconsistent results between experimental replicates.

  • Question: I am getting significant variability in my cell viability or migration assay results between different wells or different experiments. How can I improve the reproducibility?

  • Answer and Troubleshooting Steps:

    • Standardize Cell Culture Practices:

      • Maintain a consistent cell passage number for your experiments, as cellular characteristics can change over time in culture.

      • Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in multi-well plates.

    • Optimize Assay Conditions:

      • Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the duration of the assay.

      • Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the outer edges may experience different temperature and humidity conditions. Consider not using the outer wells for experimental data points or filling them with sterile media or PBS to create a more uniform environment.

      • Pipetting Technique: Use calibrated pipettes and ensure consistent and careful pipetting to minimize volume variations between wells.

    • Validate Assay Performance:

      • Include appropriate positive and negative controls in every experiment to monitor the dynamic range and consistency of the assay.

      • For luminescence or fluorescence-based assays, ensure that the signal is within the linear range of your plate reader.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50/GI50 value by plotting a dose-response curve.

2. Western Blot for Acetylated α-Tubulin

  • Cell Lysis: After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

MPT0G211_Signaling_Pathway cluster_substrates HDAC6 Substrates cluster_effects Cellular Effects This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits aTubulin α-Tubulin-Ac HDAC6->aTubulin Deacetylates Hsp90 Hsp90-Ac HDAC6->Hsp90 Deacetylates Cortactin Cortactin-Ac HDAC6->Cortactin Deacetylates Microtubule Altered Microtubule Dynamics aTubulin->Microtubule ProteinDeg Protein Degradation (e.g., Aurora-A) Hsp90->ProteinDeg Migration Decreased Cell Motility Cortactin->Migration Apoptosis Apoptosis Microtubule->Apoptosis ProteinDeg->Apoptosis Migration->Apoptosis

Caption: this compound inhibits HDAC6, leading to hyperacetylation of its substrates and downstream cellular effects.

Experimental_Workflow start Start: Select Cell Lines culture Cell Culture and Expansion start->culture viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) culture->viability ic50 Determine IC50/GI50 Values viability->ic50 sensitive Sensitive Cell Line ic50->sensitive Low IC50 resistant Resistant Cell Line ic50->resistant High IC50 mechanism Investigate Mechanisms of Variability sensitive->mechanism resistant->mechanism western Western Blot: - HDAC6 Expression - Acetyl-α-tubulin - Signaling Pathways mechanism->western migration Cell Migration Assay mechanism->migration end End: Correlate Molecular Features with Sensitivity western->end migration->end

Caption: A general experimental workflow for assessing this compound sensitivity and investigating variability.

Troubleshooting_Guide start Observed High IC50 Value check_target Check HDAC6 Expression and Target Engagement (Acetyl-α-tubulin WB) start->check_target target_ok Target Expressed and Engaged? check_target->target_ok target_no No/Low Expression or Engagement target_ok->target_no No check_resistance Investigate Resistance Pathways (e.g., MAPK, PI3K/Akt) target_ok->check_resistance Yes investigate_uptake Investigate Drug Uptake/Efflux target_no->investigate_uptake pathway_active Pro-survival Pathways Active? check_resistance->pathway_active pathway_yes Consider Combination Therapy pathway_active->pathway_yes Yes review_protocol Review Experimental Protocol (Cell Density, Assay Duration) pathway_active->review_protocol No

Caption: A troubleshooting decision tree for investigating high IC50 values of this compound.

References

Validation & Comparative

A Preclinical Head-to-Head: MPT0G211 vs. ACY-1215 in Multiple Myeloma Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two selective histone deacetylase 6 (HDAC6) inhibitors, MPT0G211 and ACY-1215 (Ricolinostat), in preclinical multiple myeloma (MM) models. This comparison is based on currently available data to inform early-stage research and development decisions.

Both this compound and ACY-1215 are emerging as promising therapeutic agents that target HDAC6, a class IIb histone deacetylase. Inhibition of HDAC6 has been shown to disrupt key cellular processes in multiple myeloma, leading to cancer cell death and overcoming drug resistance. This guide synthesizes the preclinical evidence for each compound, focusing on their mechanism of action, in vitro potency, and in vivo efficacy, particularly in combination with the proteasome inhibitor bortezomib.

Mechanism of Action: Targeting Protein Homeostasis

This compound and ACY-1215 share a common mechanism of action centered on the selective inhibition of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and Hsp90. The downstream effects of this action are critical in the context of multiple myeloma.

In multiple myeloma cells, there is a high rate of protein production, leading to an accumulation of misfolded proteins. These are typically cleared through the proteasome and aggresome pathways. Proteasome inhibitors like bortezomib block the primary protein degradation pathway, causing an accumulation of toxic polyubiquitinated proteins. As a compensatory mechanism, these proteins are transported along microtubule tracks to form an aggresome, a perinuclear inclusion body where they are degraded. HDAC6 plays a crucial role in this process by binding to both ubiquitinated proteins and dynein motors, facilitating their transport.

By inhibiting HDAC6, this compound and ACY-1215 disrupt the formation of the aggresome.[1] This dual blockade of both the proteasome (by bortezomib) and the aggresome pathway (by the HDAC6 inhibitor) leads to a massive accumulation of toxic proteins, triggering overwhelming endoplasmic reticulum stress and ultimately leading to apoptosis (programmed cell death) of the myeloma cells.[1][2]

cluster_cell Multiple Myeloma Cell cluster_drugs Therapeutic Intervention Proteasome Proteasome Aggresome Aggresome Misfolded_Proteins Misfolded Proteins Ubiquitinated_Proteins Polyubiquitinated Proteins Misfolded_Proteins->Ubiquitinated_Proteins Ubiquitination Ubiquitinated_Proteins->Proteasome Degradation Ubiquitinated_Proteins->Aggresome Transport Apoptosis Apoptosis Ubiquitinated_Proteins->Apoptosis Accumulation Leads to Microtubules Microtubule Track Ubiquitinated_Proteins->Microtubules HDAC6 HDAC6 Dynein Dynein Motor HDAC6->Dynein Activates Dynein->Ubiquitinated_Proteins Transports via Microtubules->Aggresome Bortezomib Bortezomib Bortezomib->Proteasome Inhibits HDAC6_Inhibitor This compound / ACY-1215 HDAC6_Inhibitor->HDAC6 Inhibits

Mechanism of Action of Selective HDAC6 Inhibitors in Multiple Myeloma.

In Vitro Performance

Both this compound and ACY-1215 have demonstrated potent and selective inhibition of HDAC6 in enzymatic assays. The available data indicates that this compound has a significantly lower IC50 value, suggesting higher potency in a cell-free system.

ParameterThis compoundACY-1215 (Ricolinostat)
Target Histone Deacetylase 6 (HDAC6)Histone Deacetylase 6 (HDAC6)
HDAC6 IC50 0.291 nM5.4 nM
Selectivity >1000-fold over other HDAC isoforms~10-fold over Class I HDACs
In Vitro Anti-MM Activity Significant inhibition of cell proliferation in multiple myeloma cell lines, especially in combination with bortezomib.Dose-dependent cytotoxicity in MM cell lines (MM.1S, RPMI8226) and patient-derived MM cells. Synergistic anti-MM activity with bortezomib.[2][3]

In Vivo Efficacy in Murine Xenograft Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. Both this compound and ACY-1215, in combination with bortezomib, have shown significant anti-tumor activity in mouse xenograft models of human multiple myeloma.

ParameterThis compound with BortezomibACY-1215 with Bortezomib
Animal Model Human MM cell xenograft mouse modelHuman MM xenograft mouse models (plasmacytoma and disseminated)[2]
Key Findings Synergistically inhibited tumor growth.Significantly delayed tumor growth and prolonged overall survival compared to single-agent treatment.[2][4]
Reported Data Dose-dependently inhibited tumor growth.Plasmacytoma Model: Prolonged survival (34 days for combination vs. 22 days for control). Disseminated Model: Prolonged survival (40 days for combination vs. 17 days for control).[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are summaries of the methodologies used in key studies.

ACY-1215 In Vivo Xenograft Study Protocol (Plasmacytoma Model) [2]

  • Animal Model: Male Severe Combined Immunodeficient (SCID) mice.

  • Cell Line: 5 x 106 MM.1S human multiple myeloma cells were inoculated subcutaneously.

  • Treatment: When tumors became measurable, mice were treated with:

    • Vehicle control.

    • ACY-1215: 50 mg/kg, intraperitoneally (IP), 5 consecutive days a week for 3 weeks.

    • Bortezomib: 0.5 mg/kg, intravenously (IV), twice a week for 3 weeks.

    • Combination: ACY-1215 and Bortezomib at the same dosages and schedules.

  • Endpoints: Tumor volume was measured to assess tumor growth, and animal survival was monitored.

This compound In Vivo Xenograft Study Protocol

  • Specific details regarding the cell line, drug dosages, administration routes, and treatment schedules for the multiple myeloma xenograft studies with this compound are not yet publicly available in peer-reviewed publications. However, a summary from the BioMed Commercialization Center in Taiwan indicates that this compound was tested in a human MM cell xenograft mouse model and demonstrated dose-dependent tumor growth inhibition, with synergistic effects when combined with bortezomib.

cluster_workflow General In Vivo Xenograft Workflow Cell_Culture MM Cell Line Culture (e.g., MM.1S) Implantation Subcutaneous/ Intravenous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, Single Agents, Combination) Randomization->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival Benefit) Monitoring->Endpoint

A generalized workflow for preclinical in vivo xenograft studies.

Summary and Future Directions

Both this compound and ACY-1215 are potent and selective HDAC6 inhibitors with promising preclinical activity in multiple myeloma models, particularly when combined with the proteasome inhibitor bortezomib.

  • This compound appears to be a highly potent HDAC6 inhibitor based on its low nanomolar IC50 value. While initial reports of its efficacy in multiple myeloma are encouraging, a more detailed public disclosure of its preclinical data, including comprehensive in vivo studies and detailed experimental protocols, is needed for a thorough evaluation and direct comparison with other HDAC6 inhibitors.

  • ACY-1215 (Ricolinostat) has a more extensive body of publicly available preclinical data in multiple myeloma.[2][3][4] These studies provide a solid rationale for its clinical development, with clear evidence of synergy with proteasome inhibitors and a well-defined mechanism of action.

References

Acetylated α-Tubulin: A Pharmacodynamic Biomarker for the Novel HDAC6 Inhibitor MPT0G211

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of MPT0G211, a novel and highly selective Histone Deacetylase 6 (HDAC6) inhibitor, with other microtubule-targeting agents. It highlights the utility of acetylated α-tubulin as a specific and sensitive pharmacodynamic biomarker for this compound, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that potently and selectively inhibits the enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with a major substrate being α-tubulin.[1][2] The acetylation and deacetylation of α-tubulin are critical post-translational modifications that regulate microtubule stability and function. HDAC6 removes acetyl groups from α-tubulin, leading to less stable microtubules. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, resulting in an accumulation of acetylated α-tubulin. This, in turn, promotes microtubule stabilization, which can disrupt dynamic cellular processes like mitosis and cell migration, making it a promising strategy for cancer therapy.[3]

Acetylated α-Tubulin as a Pharmacodynamic Biomarker for this compound

A pharmacodynamic (PD) biomarker is a molecular indicator that demonstrates a drug has reached its target and elicited a biological response. For this compound, the direct molecular consequence of its HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. Therefore, measuring the levels of acetylated α-tubulin in response to this compound treatment serves as a robust and direct pharmacodynamic biomarker.

Experimental Evidence

Studies have demonstrated that this compound treatment leads to a significant increase in the levels of acetylated α-tubulin in cancer cell lines. In a study by Yang et al. (2018), treatment of human acute leukemia cell lines, HL-60 and MOLT-4, with this compound resulted in a marked increase in α-tubulin acetylation.[3] Notably, this effect was more potent compared to another selective HDAC6 inhibitor, tubastatin A, and did not affect the acetylation of histone H3, highlighting its selectivity for HDAC6.[3]

Table 1: Quantitative Analysis of Acetylated α-Tubulin Levels Post-MPT0G211 Treatment (Illustrative)

Cell LineTreatmentConcentration (µM)Duration (hours)Fold Increase in Acetylated α-Tubulin (vs. Control)Reference
HL-60This compound124~4.5Yang et al., 2018[3]
MOLT-4This compound124~5.2Yang et al., 2018[3]
MDA-MB-231This compound0.524IncreasedChen et al., 2019[4]

Note: The fold increase values are estimations based on the visual data from the referenced publication's Western blots. For precise quantification, densitometric analysis of the bands would be required.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the subsequent increase in acetylated α-tubulin can be visualized through the following signaling pathway and experimental workflow.

MPT0G211_Pathway This compound Signaling Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibition Tubulin α-Tubulin HDAC6->Tubulin Deacetylation Ac_Tubulin Acetylated α-Tubulin Microtubule Stable Microtubules Ac_Tubulin->Microtubule Promotes Tubulin->Ac_Tubulin Acetylation (αTAT1) Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Leads to

Caption: this compound inhibits HDAC6, leading to increased acetylated α-tubulin.

Western_Blot_Workflow Experimental Workflow for Acetylated α-Tubulin Detection cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture & This compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Western Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-acetylated α-tubulin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection quantification 10. Densitometry Analysis detection->quantification

Caption: Workflow for quantifying acetylated α-tubulin via Western blot.

Experimental Protocols

Western Blotting for Acetylated α-Tubulin

This protocol outlines the key steps for detecting and quantifying changes in acetylated α-tubulin levels following treatment with this compound.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for total α-tubulin or a loading control like GAPDH should be used on a separate blot or after stripping the membrane.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin or loading control band to determine the relative change in acetylation.

Comparison with Other Microtubule-Targeting Agents

This compound's mechanism of action and its corresponding biomarker differ significantly from traditional microtubule-targeting agents. The following table compares this compound with two classes of widely used microtubule inhibitors: taxanes and vinca alkaloids.

Table 2: Comparison of this compound with Other Microtubule-Targeting Agents

FeatureThis compoundPaclitaxel (Taxane)Vincristine (Vinca Alkaloid)
Primary Target HDAC6β-tubulin subunit of microtubulesβ-tubulin subunit of tubulin dimers
Mechanism of Action Inhibits deacetylation of α-tubulin, leading to microtubule stabilizationBinds to and stabilizes microtubules, preventing depolymerizationBinds to tubulin dimers, inhibiting their polymerization into microtubules
Primary Pharmacodynamic Biomarker Acetylated α-tubulin Mitotic arrest (e.g., phosphorylation of histone H3), bundling of microtubulesInhibition of microtubule formation, mitotic arrest
Specificity of Biomarker High (direct target engagement)Moderate (downstream effect)Moderate (downstream effect)
Method of Detection Western Blot, ELISA, ImmunohistochemistryFlow cytometry (cell cycle analysis), ImmunofluorescenceImmunofluorescence, Cell morphology analysis

Conclusion

Acetylated α-tubulin stands out as a highly specific and mechanistically-linked pharmacodynamic biomarker for the novel HDAC6 inhibitor, this compound. Its measurement provides a direct readout of target engagement and biological activity. This contrasts with the more downstream and less direct biomarkers used for traditional microtubule-targeting agents like taxanes and vinca alkaloids. For researchers and drug developers, leveraging acetylated α-tubulin as a biomarker in preclinical and clinical studies of this compound and other HDAC6 inhibitors can provide crucial insights into the drug's activity, aid in dose selection, and potentially predict therapeutic response.

References

A Comparative Analysis of MPT0G211 and Other HDAC Inhibitors in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue. This guide provides a comparative analysis of a novel HDAC6 inhibitor, MPT0G211, against other prominent HDAC inhibitors used in TNBC research, including the pan-HDAC inhibitors Vorinostat and Panobinostat, the class I-selective inhibitor Entinostat, and another selective HDAC6 inhibitor, Tubastatin A.

Quantitative Analysis of In Vitro Efficacy

The in vitro efficacy of HDAC inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values of this compound and other HDAC inhibitors in various TNBC cell lines.

InhibitorTargetIC50 (Enzyme)TNBC Cell LineIC50 / GI50 (Cell-based)Citation
This compound HDAC60.291 nMMDA-MB-23116.19 µM (GI50)[1]
MCF-75.6 µM (GI50)[1]
Tubastatin A HDAC615 nMMDA-MB-2318 µM (IC50)[2][3]
Vorinostat Pan-HDAC-MDA-MB-231~76.7 µM (IC50, 72h)[4]
MCF-7~45.7 µM (IC50, 72h)[4]
Panobinostat Pan-HDAC2.1 - 531 nMMDA-MB-23168.8 nM (IC50)[5]
HCC193713.1 nM (IC50)[5]
MDA-MB-157, BT-549, MDA-MB-468>40% proliferation reduction at 200 nM (24h)[6]
Entinostat Class I HDACs-MDA-MB-2313.93 nM (IC50)[5]
HCC19371.35 µM (IC50)[5]
MDA-MB-231, Hs578TEffective at 10-270 nM[7][8]

In Vivo Efficacy in TNBC Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of HDAC inhibitors. The following table summarizes the available data on the in vivo effects of this compound and other HDAC inhibitors in TNBC xenograft models.

InhibitorAnimal ModelDosing RegimenKey FindingsCitation
This compound TNBC metastasis modelNot specifiedSignificantly ameliorated TNBC metastasis.[9][10][11]
Panobinostat MDA-MB-231 & BT-549 xenografts10 mg/kg/daySignificantly inhibited tumor formation.[2][6][12]
Entinostat MDA-MB-231 xenograft2.5 mg/kg/daySignificantly reduced tumor formation and lung metastasis.[13]
TNBC xenograftsNot specifiedInhibited TNBC cell growth.[1][14]
Vorinostat Xenograft cancer modelNot specifiedSynergistic effect with taxol in enhancing apoptosis and G2/M arrest.[15]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of HDAC inhibitors stem from their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

This compound: A Selective HDAC6 Inhibitor

This compound is a novel, potent, and highly selective HDAC6 inhibitor.[1][16] Its primary mechanism in TNBC is the inhibition of cell motility and metastasis.[9][10][11] This is achieved through the following key actions:

  • Increased Acetylation of Cortactin and α-tubulin: Inhibition of HDAC6 leads to the hyperacetylation of its substrates, including cortactin and α-tubulin. This disrupts F-actin polymerization, a critical process for cell migration.[9][10][11]

  • Degradation of Aurora-A: this compound increases the acetylation of heat shock protein 90 (Hsp90), leading to the dissociation and subsequent proteasomal degradation of Aurora-A kinase, a protein involved in cell cycle progression and migration.[9][10][11]

  • Inhibition of the Cofilin-F-actin Pathway: this compound downregulates slingshot protein phosphatase 1 (SSH1) and active cofilin, further contributing to the disruption of actin dynamics.[9][10][11]

MPT0G211_Pathway cluster_acetylation Increased Acetylation This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits cofilin_pathway Cofilin-F-actin Pathway This compound->cofilin_pathway inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates Hsp90 Hsp90 HDAC6->Hsp90 deacetylates cortactin Cortactin HDAC6->cortactin deacetylates acetylated_alpha_tubulin Acetylated α-tubulin acetylated_Hsp90 Acetylated Hsp90 AuroraA Aurora-A acetylated_Hsp90->AuroraA dissociates from degradation Proteasomal Degradation AuroraA->degradation leads to cell_motility Cell Motility & Metastasis degradation->cell_motility inhibits acetylated_cortactin Acetylated Cortactin acetylated_cortactin->cell_motility inhibits cofilin_pathway->cell_motility promotes

This compound Mechanism of Action in TNBC.
Pan-HDAC Inhibitors: Vorinostat and Panobinostat

Vorinostat (SAHA) and Panobinostat are pan-HDAC inhibitors, meaning they target multiple HDAC isoforms. In TNBC, they exert their anti-cancer effects through several mechanisms:

  • Induction of Apoptosis and Cell Cycle Arrest: These inhibitors upregulate tumor suppressor genes like p21 and p27 and downregulate anti-apoptotic proteins such as BCL2, leading to programmed cell death and cell cycle arrest.[17]

  • Modulation of Epithelial-Mesenchymal Transition (EMT): Vorinostat has been shown to affect EMT in TNBC cells, a key process in metastasis.[15] Panobinostat can induce the expression of the epithelial marker E-cadherin, suggesting a reversal of the mesenchymal phenotype.[1]

  • Impairment of DNA Repair Pathways: By interfering with DNA repair mechanisms, these inhibitors can sensitize cancer cells to other DNA-damaging agents.[17]

Pan_HDACi_Pathway cluster_effects Cellular Effects Pan_HDACi Pan-HDAC Inhibitors (Vorinostat, Panobinostat) HDACs HDACs (Class I, II, IV) Pan_HDACi->HDACs inhibit Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation prevents Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression leads to Apoptosis Apoptosis Induction (↑p21, ↑p27, ↓BCL2) Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest EMT_Modulation EMT Modulation (↑E-cadherin) Gene_Expression->EMT_Modulation DNA_Repair Impaired DNA Repair Gene_Expression->DNA_Repair Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth contributes to Cell_Cycle_Arrest->Tumor_Growth contributes to EMT_Modulation->Tumor_Growth contributes to DNA_Repair->Tumor_Growth contributes to Entinostat_Pathway Entinostat Entinostat ClassI_HDACs Class I HDACs Entinostat->ClassI_HDACs inhibits Twist_Snail Twist/Snail Entinostat->Twist_Snail reduces binding of TICs Tumor-Initiating Cells Entinostat->TICs inhibits E_cadherin_promoter E-cadherin Promoter ClassI_HDACs->E_cadherin_promoter represses via Twist/Snail E_cadherin_expression ↑ E-cadherin Expression E_cadherin_promoter->E_cadherin_expression activates Twist_Snail->E_cadherin_promoter binds to EMT_reversal EMT Reversal E_cadherin_expression->EMT_reversal leads to Metastasis Metastasis Inhibition EMT_reversal->Metastasis contributes to TICs->Metastasis promotes MTT_Assay_Workflow start Start seed_cells Seed TNBC cells in 96-well plate start->seed_cells drug_treatment Treat with HDAC inhibitors seed_cells->drug_treatment mtt_addition Add MTT reagent drug_treatment->mtt_addition incubation Incubate (2-4h, 37°C) mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end Apoptosis_Assay_Workflow start Start treat_cells Treat TNBC cells with HDAC inhibitor start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells incubation Incubate (15 min, RT, dark) stain_cells->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end Western_Blot_Workflow start Start protein_extraction Protein Extraction start->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

References

Synergistic Anti-Tumor Effects of MPT0G211 in Combination with Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of MPT0G211, a novel and selective histone deacetylase 6 (HDAC6) inhibitor, when used in combination with the well-established chemotherapeutic agent, paclitaxel. The experimental data presented herein supports the enhanced anti-tumor activity of this combination therapy, particularly in aggressive cancer subtypes such as triple-negative breast cancer (TNBC).

Executive Summary

The combination of this compound and paclitaxel has demonstrated significant synergistic effects in preclinical studies, leading to enhanced inhibition of cancer cell migration and potentiation of anti-tumor activity. This compound, by selectively inhibiting HDAC6, modulates the acetylation of key proteins involved in microtubule dynamics and cell motility. When combined with paclitaxel, a microtubule-stabilizing agent, this leads to a multi-pronged attack on the cancer cell's cytoskeletal integrity and migratory machinery. This guide summarizes the key findings, presents the supporting experimental data, and provides detailed methodologies for the crucial experiments.

Data Presentation

The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic interaction between this compound and paclitaxel.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in MDA-MB-231 TNBC Cells

CompoundIC50 (nM)
This compoundData not available in the public domain
PaclitaxelData not available in the public domain
This compound + PaclitaxelData not available in the public domain

Note: While the primary research confirms synergy, specific IC50 values for the combination of this compound and paclitaxel in MDA-MB-231 cells are not publicly available. The table is presented as a template for expected data.

Table 2: Combination Index (CI) Analysis for this compound with Microtubule-Targeting Agents

Cell LineDrug CombinationCombination Index (CI)InterpretationReference
HL-60 (Leukemia)This compound + Vincristine< 1Synergism[1][2]
MOLT-4 (Leukemia)This compound + Vincristine< 1Synergism[2]

Note: CI values < 1 indicate a synergistic effect. Data is from a study on acute leukemia, demonstrating this compound's synergistic potential with other microtubule-targeting agents.

Table 3: Effect of this compound and Paclitaxel on TNBC Cell Migration

TreatmentCell LineInhibition of Migration (%)
This compoundMDA-MB-231Quantitative data not publicly available, but significant decrease reported[3][4]
PaclitaxelMDA-MB-231Quantitative data not publicly available, but significant decrease reported[3][4]
This compound + PaclitaxelMDA-MB-231Significantly greater inhibition than single agents[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating the synergistic effects of this compound and paclitaxel.

G cluster_0 This compound Action cluster_1 Paclitaxel Action cluster_2 Synergistic Outcomes This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Ac_Tubulin Acetylated α-tubulin (Increased) HDAC6->Ac_Tubulin Deacetylates Ac_Hsp90 Acetylated Hsp90 (Increased) HDAC6->Ac_Hsp90 Deacetylates Ac_Cortactin Acetylated Cortactin (Increased) HDAC6->Ac_Cortactin Deacetylates Stabilization Microtubule Stabilization Ac_Tubulin->Stabilization Enhances Hsp90 Hsp90 AuroraA Aurora-A Ac_Hsp90->AuroraA Dissociation Degradation Proteasomal Degradation AuroraA->Degradation Cortactin Cortactin F_Actin F-actin Polymerization (Disrupted) Ac_Cortactin->F_Actin Cell_Migration Decreased Cell Migration F_Actin->Cell_Migration Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Increased Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Mechanism of Synergistic Action.

G cluster_assays In Vitro Assays cluster_invivo In Vivo Validation start Start: TNBC Cell Culture (e.g., MDA-MB-231) treatment Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Paclitaxel alone 4. This compound + Paclitaxel start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Cell Migration Assay (e.g., Transwell) treatment->migration apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Key protein targets) treatment->western xenograft TNBC Xenograft Model in Immunocompromised Mice treatment->xenograft Proceed to in vivo if in vitro synergy is confirmed end End: Data Analysis & Synergy Determination viability->end migration->end apoptosis->end western->end invivo_treatment Treatment with this compound, Paclitaxel, or Combination xenograft->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement analysis Immunohistochemistry (e.g., Ki-67, TUNEL) invivo_treatment->analysis tumor_measurement->end analysis->end

Figure 2: Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Triple-negative breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, paclitaxel, or a combination of both for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Transwell Cell Migration Assay
  • Chamber Preparation: 8.0-µm pore size Transwell inserts are placed in 24-well plates. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: MDA-MB-231 cells (5 x 10⁴ cells) are resuspended in a serum-free medium containing this compound, paclitaxel, or the combination and seeded into the upper chamber.

  • Incubation: The plates are incubated for 24 hours at 37°C to allow for cell migration.

  • Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound and/or paclitaxel, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Aurora-A, acetylated α-tubulin, Hsp90, and β-actin (as a loading control).

  • Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Tumor Implantation: MDA-MB-231 cells (5 x 10⁶) are subcutaneously injected into the flank of female athymic nude mice.

  • Treatment: When tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment groups: (1) Vehicle control, (2) this compound, (3) Paclitaxel, and (4) this compound + Paclitaxel. Drugs are administered via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel) at predetermined doses and schedules.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2. Bodyweight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL) markers.

Conclusion

The combination of the selective HDAC6 inhibitor, this compound, with the microtubule-stabilizing agent, paclitaxel, represents a promising therapeutic strategy. The synergistic inhibition of cell migration and potentiation of anti-tumor activity observed in preclinical models, particularly in TNBC, warrants further investigation. The detailed mechanisms, involving the disruption of microtubule dynamics and actin cytoskeleton organization, provide a strong rationale for the clinical development of this combination therapy. This guide provides a foundational overview for researchers and drug development professionals interested in exploring and validating this novel therapeutic approach.

References

MPT0G211: A Comparative Guide to its Anti-Tumor Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MPT0G211, a novel and highly selective histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant anti-tumor effects across a spectrum of cancer types. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform further research and development. This compound distinguishes itself with a potent enzymatic inhibitory concentration (IC50) of 0.291 nM for HDAC6, showcasing over 1000-fold selectivity compared to other HDAC isoforms. This specificity for HDAC6, a key regulator of various cellular processes, underpins its promising therapeutic potential.

In Vitro Anti-Tumor Activity

This compound has exhibited potent cytotoxic and anti-proliferative effects in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Acute Myeloid LeukemiaHL-605.06[1]
Acute Lymphoblastic LeukemiaMOLT-43.79[1]
Triple-Negative Breast CancerMDA-MB-231Growth Inhibition Observed[2]
Breast CancerMCF-7Growth Inhibition Observed[2]
Multiple MyelomaRPMI-8226Data not available
Multiple MyelomaU266Data not available
GlioblastomaU87MGData not available
GlioblastomaU251MGData not available

Note: While specific IC50 values for this compound in multiple myeloma and glioblastoma cell lines were not found in the reviewed literature, studies indicate strong inhibition of tumor growth in these cancer types.

Synergistic Effects with Chemotherapeutic Agents

A significant aspect of this compound's therapeutic potential lies in its ability to synergize with existing anti-cancer drugs, potentially enhancing their efficacy and overcoming drug resistance.

Cancer TypeCombination DrugObserved EffectReference
Acute LeukemiaDoxorubicin, VincristineSynergistic cytotoxicity[3]
Triple-Negative Breast CancerPaclitaxelEnhanced anti-migratory effect[2]
Multiple MyelomaBortezomibSignificant inhibition of cell proliferation

Note: While a specific combination index for this compound with bortezomib was not found, studies on other HDAC6 inhibitors like LBH589 with bortezomib have shown strong synergy with combination index values less than 1.0.[4]

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft models have corroborated the in vitro findings, demonstrating this compound's ability to inhibit tumor growth and metastasis in vivo.

Cancer TypeAnimal ModelThis compound DosageKey FindingsReference
Acute LeukemiaMOLT-4 xenograftNot specifiedSignificant tumor growth delay in combination with doxorubicin or vincristine[1]
Triple-Negative Breast CancerMDA-MB-231 metastasis modelNot specifiedSignificantly ameliorated TNBC metastasis[2]
Multiple MyelomaXenograft modelNot specifiedDose-dependent inhibition of tumor growth
GlioblastomaXenograft modelNot specifiedStrong inhibition of tumor growth

Note: Specific dosages for this compound in multiple myeloma and glioblastoma in vivo studies were not detailed in the available literature.

Comparison with Other HDAC6 Inhibitors

This compound has been shown to be more potent and selective than other HDAC6 inhibitors.

ComparatorCancer Type/AssayFindingReference
Tubastatin ATriple-Negative Breast CancerThis compound more selectively and potently targeted and inhibited HDAC6.[2]
ACY-1215 (Ricolinostat)Acute LeukemiaThis compound has more potent activity.[1]

Mechanism of Action: Signaling Pathways

This compound's anti-tumor activity stems from its selective inhibition of HDAC6, leading to the hyperacetylation of key non-histone protein substrates. This triggers a cascade of downstream events that collectively inhibit cancer progression.

MPT0G211_Mechanism_of_Action cluster_substrates HDAC6 Substrates cluster_effects Downstream Effects This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Ku70 Ku70 HDAC6->Ku70 Deacetylates Microtubule_Stability ↑ Microtubule Stability alpha_tubulin->Microtubule_Stability Acetylation leads to AuroraA_Degradation ↑ Aurora A Degradation Hsp90->AuroraA_Degradation Acetylation leads to Actin_Polymerization ↓ F-actin Polymerization Cortactin->Actin_Polymerization Acetylation leads to DNA_Repair ↓ DNA Repair Ku70->DNA_Repair Acetylation impairs Apoptosis ↑ Apoptosis Ku70->Apoptosis Acetylation promotes Cell_Motility ↓ Cell Motility & Metastasis Actin_Polymerization->Cell_Motility

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, alone or in combination with other chemotherapeutic agents, for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). The absorbance is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, Hsp90, cleaved PARP) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., 1 x 10^7 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Drug_Treatment->Viability_Assay Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot Xenograft Xenograft Model (Immunocompromised Mice) Tumor_Induction Tumor Induction Xenograft->Tumor_Induction Drug_Administration This compound Administration Tumor_Induction->Drug_Administration Tumor_Monitoring Tumor Growth Monitoring Drug_Administration->Tumor_Monitoring Endpoint Endpoint Analysis Tumor_Monitoring->Endpoint

Caption: General experimental workflow.

Conclusion

This compound is a potent and selective HDAC6 inhibitor with broad anti-tumor activity against various cancer types, including leukemia, triple-negative breast cancer, multiple myeloma, and glioblastoma. Its mechanism of action, centered on the hyperacetylation of key cellular proteins, disrupts critical oncogenic pathways, leading to reduced cell motility, impaired DNA repair, and increased apoptosis. Furthermore, its synergistic effects with standard chemotherapies highlight its potential to enhance existing treatment regimens. While further studies are needed to determine optimal dosing and to fully elucidate its efficacy in a wider range of cancers, the existing data strongly support the continued development of this compound as a promising therapeutic agent for cancer treatment.

References

MPT0G211: A New Frontier in Cancer Therapy by Inducing Targeted Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Specificity of MPT0G211-Induced Apoptosis in Cancer Cells

In the landscape of cancer therapeutics, the quest for agents that can selectively eliminate malignant cells while sparing healthy tissue remains a paramount objective. This compound, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of this compound with other HDAC inhibitors, focusing on the specificity of the apoptotic pathways it triggers in cancer cells, supported by experimental data and detailed methodologies.

Superior Potency and Selectivity of this compound

This compound distinguishes itself from other HDAC inhibitors through its remarkable potency and selectivity for HDAC6. This specificity is crucial as it is hypothesized to reduce the toxicity associated with pan-HDAC inhibitors, which can cause side effects like cardiotoxicity.[1] The inhibitory concentrations (IC50) of this compound against HDAC6 are in the nanomolar range, demonstrating significantly higher potency compared to other selective and pan-HDAC inhibitors.

InhibitorTypeTarget HDAC(s)IC50 (HDAC6)IC50 (Other HDACs)Key Cancer Cell Line IC50s
This compound Selective HDAC6 InhibitorHDAC60.291 nM>1000-fold selective over other HDACsNot explicitly stated in provided results
Ricolinostat (ACY-1215) Selective HDAC6 InhibitorHDAC6, HDAC1, 2, 35 nM[2][3]HDAC1: 58 nM, HDAC2: 48 nM, HDAC3: 51 nM[4][2][3]Multiple Myeloma (MM) cell lines: 2-8 µM[4]; Lymphoma cell lines: 1.51-8.65 µM[5]
Tubastatin A Selective HDAC6 InhibitorHDAC615 nM[6][7][8]>1000-fold selective over other HDACs (except HDAC8, 57-fold)[6][7][8]U-87 MG: 16.1-24.7 µM[9]
Vorinostat (SAHA) Pan-HDAC InhibitorClass I, II HDACsNot specifiedHDAC1: 10 nM, HDAC3: 20 nM[10][11]Prostate cancer cell lines: 2.5-7.5 µM[11]; MCF-7: 0.75 µM[11]; SW-982: 8.6 µM, SW-1353: 2.0 µM[12]; A549: 1.64 µM, MCF-7: 0.685 µM[13]
Panobinostat (LBH589) Pan-HDAC InhibitorClass I, II, IV HDACsNot specified<13.2 nM for most Class I, II, IV HDACs[14]Colon cancer cell lines: 5.5-25.9 µM[14]; NSCLC cell lines: 5-100 nM[15]; SCLC cell lines: <25 nM[15]; Sarcoma cell lines (SW-982): 0.1 µM, (SW-1353): 0.02 µM[12]

Mechanism of this compound-Induced Apoptosis: A Targeted Approach

This compound induces apoptosis in cancer cells through a well-defined signaling pathway that underscores its specificity. A key mechanism involves the acetylation of Ku70, a protein involved in DNA repair and the sequestration of the pro-apoptotic protein Bax.

MPT0G211_Apoptosis_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Ac_Ku70 Acetylated Ku70 This compound->Ac_Ku70 Promotes Acetylation Ku70_Bax Ku70-Bax Complex HDAC6->Ku70_Bax Deacetylates Ku70, maintains complex Ac_Ku70->Ku70_Bax Disrupts Complex Bax Free Bax Ku70_Bax->Bax Releases Mitochondria Mitochondria Bax->Mitochondria Translocates to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis MPT0G211_Doxorubicin_Synergy cluster_this compound This compound cluster_doxorubicin Doxorubicin This compound This compound HDAC6_inhibition HDAC6 Inhibition This compound->HDAC6_inhibition Ku70_acetylation Ku70 Acetylation HDAC6_inhibition->Ku70_acetylation DNA_repair_impairment Impaired DNA Repair Ku70_acetylation->DNA_repair_impairment Bax_release Bax Release Ku70_acetylation->Bax_release Doxorubicin Doxorubicin DNA_damage DNA Damage Doxorubicin->DNA_damage DNA_damage->DNA_repair_impairment Apoptosis Synergistic Apoptosis DNA_repair_impairment->Apoptosis Bax_release->Apoptosis MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (1x10^4 cells/well) B 2. Treat cells with varying concentrations of this compound or other inhibitors A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution (e.g., 2 mg/mL) and incubate for 1.5-4 hours C->D E 5. Solubilize formazan crystals with DMSO or SDS-HCl solution D->E F 6. Measure absorbance at 492-590 nm using a microplate reader E->F

References

Safety Operating Guide

Navigating the Safe Disposal of MPT0G211: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information, this document outlines the proper disposal procedures for MPT0G211, a potent and selective HDAC6 inhibitor. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in research and drug development settings.

As a compound with significant biological activity, particularly in cancer and neurological research, this compound requires careful handling and disposal. This guide offers a step-by-step operational plan, experimental protocols, and a summary of its key characteristics to support its safe use in the laboratory.

This compound: Key Quantitative Data

For ease of reference and comparison, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource
IC50 (HDAC6) 0.291 nM[1]
Selectivity >1000-fold for HDAC6 over other HDAC isoforms[1]
GI50 (MDA-MB-231 cells) 16.19 μM[1]
GI50 (MCF-7 cells) 5.6 μM[1]
CAS Number 2151853-97-1[1]

Proper Disposal Procedures for this compound

Given that this compound is a potent, biologically active compound used in cancer research, it should be handled and disposed of as a cytotoxic agent. The following procedures are based on general guidelines for the safe disposal of hazardous and antineoplastic drugs.

Step 1: Segregation at the Point of Use Immediately after use, all materials contaminated with this compound must be segregated from other laboratory waste.[2] This includes, but is not limited to:

  • Unused or expired this compound solid compound or solutions.

  • Personal Protective Equipment (PPE) such as gloves, lab coats, and safety goggles.

  • Consumables like pipette tips, tubes, flasks, and well plates.

  • Contaminated sharps such as needles and syringes.

Step 2: Use of Designated Waste Containers All this compound-contaminated waste must be placed in clearly labeled, leak-proof containers designated for cytotoxic or hazardous waste.[2][3] These containers are typically color-coded (e.g., purple or yellow) to distinguish them from other waste streams.[2][4][5]

  • Non-sharp waste: Place in thick, sealable plastic bags (e.g., minimum 2 mm thick polypropylene) within a rigid, labeled cytotoxic waste bin.[3]

  • Sharps waste: Dispose of in a puncture-resistant, UN-approved sharps container specifically designated for cytotoxic sharps.[2]

Step 3: Labeling and Storage All waste containers must be clearly labeled with the contents, date, and a cytotoxic hazard symbol.[2][3] Until collection, store the sealed waste containers in a secure, designated area with restricted access.[2]

Step 4: Specialist Collection and Disposal Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management service. The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.[4]

Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable deactivating agent or a strong detergent solution, followed by a thorough rinse with water.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Cell Migration Assay (In Vitro): The anti-metastatic properties of this compound can be assessed using a transwell migration assay.

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an appropriate medium.

  • Transwell Setup: A transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant.

  • Cell Seeding: MDA-MB-231 cells, pre-treated with varying concentrations of this compound or a vehicle control, are seeded into the upper chamber of the transwell insert.

  • Incubation: The plate is incubated to allow for cell migration through the membrane.

  • Analysis: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope. A reduction in the number of migrated cells in the this compound-treated group compared to the control indicates an inhibitory effect on cell migration.[6]

Apoptosis Assay (In Vitro): The pro-apoptotic effects of this compound in combination with other chemotherapeutic agents can be determined using flow cytometry.

  • Cell Treatment: Human acute leukemia cells (e.g., HL-60 or MOLT-4) are treated with this compound alone, a chemotherapeutic agent (e.g., doxorubicin or vincristine) alone, or a combination of both for 24 to 48 hours.[7]

  • Cell Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic, and necrotic). An increase in the percentage of apoptotic cells in the combination treatment group compared to single-agent treatments would suggest a synergistic effect.[7]

Visualizing Workflows and Pathways

This compound Disposal Workflow The following diagram illustrates the step-by-step procedure for the safe disposal of this compound waste.

MPT0G211_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal External Disposal Point of Use Point of Use Segregation Segregation Point of Use->Segregation Immediate Waste Containers Waste Containers Segregation->Waste Containers Cytotoxic Waste Labeling & Storage Labeling & Storage Waste Containers->Labeling & Storage Secure & Labeled Specialist Collection Specialist Collection Labeling & Storage->Specialist Collection Incineration Incineration Specialist Collection->Incineration Final Disposal

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

This compound Signaling Pathway This diagram illustrates the mechanism of action of this compound as an HDAC6 inhibitor and its downstream effects.

MPT0G211_Signaling_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Acetylated_Hsp90 Acetylated_Hsp90 Hsp90->Acetylated_Hsp90 Acetylation increased by This compound Tau_p Phosphorylated Tau Acetylated_Hsp90->Tau_p Promotes ubiquitination of Ub_Tau_p Ubiquitinated p-Tau Tau_p->Ub_Tau_p Proteasomal_Degradation Proteasomal Degradation Ub_Tau_p->Proteasomal_Degradation Acetylated_Cortactin Acetylated_Cortactin Cortactin->Acetylated_Cortactin Acetylation increased by This compound Cell_Motility Cell Motility Acetylated_Cortactin->Cell_Motility Reduces

Caption: The signaling pathway of this compound, highlighting its role in HDAC6 inhibition.

References

Personal protective equipment for handling MPT0G211

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling and disposal of MPT0G211, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a biologically active compound with anti-metastatic, neuroprotective, and anticancer properties.[1][2] It has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in animal models.[1][2] Due to its potent nature, strict adherence to these safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) and Engineering Controls

The primary method of exposure control is the consistent and correct use of personal protective equipment and engineering controls.

Control TypeSpecificationPurpose
Ventilation Chemical Fume Hood or Biological Safety CabinetTo prevent inhalation of airborne particles.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Double gloving is recommended.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if not handled in a fume hood)To prevent inhalation if aerosolization is possible.

Handling and Storage Procedures

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the container is compromised, do not open it. Isolate the package in a designated hazardous material area and contact the supplier for instructions.

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted within a chemical fume hood.

  • This compound is soluble in DMSO.[3]

  • Avoid generating dust or aerosols.

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.

Storage:

  • Store the solid compound at -20°C in a tightly sealed container.[2]

  • Solutions in DMSO can be stored at -80°C for up to 6 months.[4]

Accidental Exposure and Spill Response

Exposure Response:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposables (gloves, pipette tips, weighing paper, etc.) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Safe Handling Workflow

Safe_Handling_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Prepare_Solution Prepare Solution Work_in_Hood->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway Inhibition

This compound is a potent inhibitor of HDAC6, which plays a role in various cellular processes, including protein degradation pathways.[1] It has been shown to inhibit the binding of HDAC6 to Hsp90, leading to the proteasomal degradation of polyubiquitinated proteins.[1] Additionally, this compound can decrease the phosphorylation of tau by inactivating GSK3β.[1]

MPT0G211_Signaling_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits GSK3b GSK3β This compound->GSK3b inactivates Hsp90 Hsp90 HDAC6->Hsp90 binds Polyubiquitinated_Proteins Polyubiquitinated Proteins Hsp90->Polyubiquitinated_Proteins stabilizes Proteasomal_Degradation Proteasomal Degradation Polyubiquitinated_Proteins->Proteasomal_Degradation Tau Tau GSK3b->Tau phosphorylates Phosphorylated_Tau Phosphorylated Tau Tau->Phosphorylated_Tau

Caption: this compound's inhibitory effects on cellular signaling pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPT0G211
Reactant of Route 2
Reactant of Route 2
MPT0G211

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.